3-Chloro-4-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLVEHGKYCYAIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376564 | |
| Record name | 3-chloro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13194-60-0 | |
| Record name | 3-chloro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-nitropyridine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 3-Chloro-4-nitropyridine. It is a vital intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. This document includes detailed experimental protocols, quantitative data summarized in structured tables, and visualizations of key chemical pathways and workflows to serve as a practical resource for laboratory and development settings.
Chemical Structure and Identification
This compound is a substituted pyridine ring with a chlorine atom at the 3-position and a nitro group at the 4-position. This substitution pattern significantly influences its chemical reactivity, making it a versatile building block in organic synthesis.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 13194-60-0 |
| Molecular Formula | C₅H₃ClN₂O₂ |
| SMILES | C1=CN=CC(=C1--INVALID-LINK--[O-])Cl |
| InChI | InChI=1S/C5H3ClN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Weight | 158.54 g/mol | [1] |
| Appearance | Light yellow liquid to low melting solid | |
| Melting Point | 25-28 °C | |
| Boiling Point | 250-255 °C | |
| Density | 1.489 g/cm³ | |
| Solubility | Soluble in many organic solvents. | |
| Flash Point | 108 °C | |
| Storage Temperature | 0-8 °C |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound. Below is a summary of expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H NMR | ~8.8 | d | ~5 |
| ~7.8 | d | ~5 | |
| ~7.6 | dd | ~5, ~1.5 | |
| ¹³C NMR | ~154 | s | |
| ~151 | d | ||
| ~145 | s | ||
| ~125 | d | ||
| ~121 | d |
Note: Predicted chemical shifts are based on computational models and data from structurally similar compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group and the aromatic ring.[1][2]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100-3000 | Medium |
| C=N, C=C (aromatic) | 1600-1450 | Medium to Strong |
| NO₂ (asymmetric stretch) | 1550-1500 | Strong |
| NO₂ (symmetric stretch) | 1360-1300 | Strong |
| C-Cl | 800-600 | Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound will exhibit a molecular ion peak and characteristic fragmentation patterns.[3]
| m/z | Relative Intensity (%) | Assignment |
| 158/160 | ~3:1 ratio | [M]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |
| 112/114 | [M - NO₂]⁺ | |
| 83 | [M - NO₂ - Cl]⁺ | |
| 77 | [C₅H₃N]⁺ |
Synthesis and Reactivity
Synthesis
A common method for the synthesis of this compound involves the nitration of 3-chloropyridine. A detailed experimental protocol is provided below.
Experimental Protocol: Nitration of 3-Chloropyridine
Materials:
-
3-Chloropyridine
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Sodium carbonate solution (saturated)
-
Dichloromethane
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 3-chloropyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
To this mixture, add fuming nitric acid dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 90 °C and maintain this temperature for 4 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
References
An In-depth Technical Guide to 3-Chloro-4-nitropyridine (CAS: 13194-60-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-nitropyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document consolidates its physicochemical properties, safety information, and detailed applications in medicinal chemistry, particularly in the development of kinase inhibitors. Experimental workflows and a relevant biological signaling pathway are visualized to provide a practical resource for researchers in organic synthesis and drug discovery.
Introduction
This compound, with the CAS number 13194-60-0, is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis.[1] Its unique electronic properties, arising from the electron-withdrawing nitro group and the chloro substituent, make it a valuable precursor for the construction of complex heterocyclic scaffolds. This reactivity is particularly exploited in the pharmaceutical industry for the development of targeted therapeutics, including kinase inhibitors for cancer therapy.[1] This guide aims to provide a detailed technical resource for professionals working with this compound.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13194-60-0 | [1] |
| Molecular Formula | C₅H₃ClN₂O₂ | [1] |
| Molecular Weight | 158.54 g/mol | [1] |
| Appearance | Light yellow liquid to low melting solid | [1] |
| Melting Point | 25-28 °C | [1] |
| Boiling Point | 256 °C | [1] |
| Density | 1.489 g/cm³ | [1] |
| Flash Point | 108 °C | [1] |
| Solubility | Soluble in many organic solvents. | |
| IUPAC Name | This compound | [1] |
| Synonyms | Pyridine, 3-chloro-4-nitro- | [1] |
Safety and Handling:
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Synthesis and Reactivity
General Nucleophilic Aromatic Substitution:
The primary utility of this compound in organic synthesis lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group activates the pyridine ring, making the chlorine atom at the 3-position a good leaving group for substitution by various nucleophiles, such as amines, thiols, and alkoxides. This reactivity is fundamental to its use as a building block for more complex molecules.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable starting material in the synthesis of a wide range of biologically active molecules. Its application is particularly prominent in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Role in Kinase Inhibitor Synthesis
Substituted nitropyridines are common scaffolds in the design of kinase inhibitors due to their ability to form key interactions within the ATP-binding site of kinases. The general workflow for the synthesis of kinase inhibitors using a substituted nitropyridine intermediate is depicted in the following diagram. This workflow illustrates a common strategy where the chloro- and nitro- groups are sequentially functionalized to build the final inhibitor molecule.
Caption: A generalized experimental workflow for the synthesis of kinase inhibitors starting from this compound.
Targeting the ROCK Signaling Pathway
One of the signaling pathways of significant interest in drug discovery is the Rho-associated coiled-coil containing protein kinase (ROCK) pathway. ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are implicated in various cellular processes such as contraction, motility, and proliferation.[2] Dysregulation of the ROCK signaling pathway is associated with several diseases, including hypertension, glaucoma, and cancer.[2] Consequently, the development of ROCK inhibitors is an active area of research. Substituted pyridines are among the scaffolds used to design potent and selective ROCK inhibitors.
The following diagram illustrates the core components of the ROCK signaling pathway, providing context for the therapeutic targeting of this cascade.
Caption: A simplified diagram of the Rho-associated kinase (ROCK) signaling pathway.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is crucial for its unambiguous identification and characterization. While publicly accessible, experimentally determined spectra are limited, typical spectral features can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | Three signals in the aromatic region (δ 7.0-9.0 ppm), likely exhibiting doublet or doublet of doublets splitting patterns characteristic of a tri-substituted pyridine ring. |
| ¹³C NMR | Five signals corresponding to the five carbon atoms of the pyridine ring. The carbon atoms attached to the chloro and nitro groups would be significantly shifted downfield. |
| IR Spectroscopy | Characteristic strong absorption bands for the N-O stretching of the nitro group (around 1530-1500 cm⁻¹ and 1360-1345 cm⁻¹), C-Cl stretching, and C=C and C=N stretching of the pyridine ring. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 158, with a characteristic isotopic pattern for one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). |
Note: These are predicted values and should be confirmed with experimentally obtained data.
Conclusion
This compound is a synthetically valuable intermediate with significant applications in the development of novel pharmaceuticals, particularly kinase inhibitors. Its well-defined reactivity allows for the construction of diverse molecular architectures. This guide provides a consolidated resource of its chemical properties, safety considerations, and its role in medicinal chemistry, which should prove beneficial to researchers and drug development professionals. Further investigation into its biological activities and the development of more efficient synthetic routes will continue to enhance its utility in the field.
References
An In-depth Technical Guide to the Synthesis of 3-Chloro-4-nitropyridine
For researchers, scientists, and professionals in drug development, 3-chloro-4-nitropyridine is a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its versatile reactivity allows for the introduction of various functional groups, making it an important intermediate in the creation of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of the chemical processes involved.
Synthesis Pathways
The synthesis of this compound can be primarily achieved through the nitration of a pre-chlorinated pyridine ring. The most common and direct route involves the oxidation of 3-chloropyridine to its N-oxide, followed by nitration and subsequent deoxygenation. An alternative, though less direct, approach involves the construction of the substituted pyridine ring through multi-component reactions.
Pathway 1: From 3-Chloropyridine via N-Oxidation and Nitration
A prevalent method for the synthesis of this compound starts with the readily available 3-chloropyridine. This multi-step process involves the initial formation of an N-oxide, which activates the pyridine ring for electrophilic nitration at the 4-position. The final step involves the removal of the N-oxide to yield the target compound.
A one-step method for the preparation of halo-4-nitropyridine-N-oxides has also been developed, which combines the oxidation and nitration steps. This process offers the advantage of reduced reaction time.[1]
Quantitative Data for Pathway 1
| Step | Reagents | Temperature (°C) | Time | Yield (%) | Purity (%) |
| Oxidation & Nitration (One-Step) | 3-chloropyridine, Glacial acetic acid, Acetic anhydride, 30% H2O2, H2SO4, Maleic anhydride, Sodium pyrosulfate, Sodium nitrate | 50, then 80-90 | ~11.5 hours | 75 | Not Specified |
| Deoxygenation | This compound-N-oxide, Phosphorus trichloride | Reflux | Overnight | 78 | Not Specified |
Experimental Protocols
Protocol 1: One-Step Synthesis of this compound-N-oxide[1]
Materials:
-
3-chloropyridine
-
Glacial acetic acid
-
Acetic anhydride
-
30% or 50% Hydrogen peroxide
-
Concentrated sulfuric acid
-
Maleic anhydride
-
Sodium pyrosulfate
-
Sodium nitrate
-
50% Sodium hydroxide solution
Procedure:
-
In a suitable reaction vessel, charge 3-chloropyridine, glacial acetic acid, and acetic anhydride under stirring at room temperature.
-
Add hydrogen peroxide, sulfuric acid, maleic anhydride, and sodium pyrosulfate.
-
Heat the mixture to 50°C and maintain for 30 minutes.
-
Subsequently, raise the temperature to approximately 80°C and continue the reaction for about 11 hours. Monitor the reaction completion using thin-layer chromatography.
-
After completion, remove the solvent under reduced pressure at 65°C to obtain the pyridine-N-oxide as a brown solid.
-
Cool the residue to 15°C and slowly add concentrated sulfuric acid.
-
Add sodium nitrate and stir until dissolved.
-
In a separate step, add a nitrating mixture of sulfuric acid and nitrosonitric acid in batches at 25°C.
-
Gradually heat the reaction mixture to 90°C and maintain for 6 hours. Monitor the reaction completion using thin-layer chromatography.
-
After cooling to room temperature, pour the reaction mixture into an ice-water mixture.
-
Neutralize the solution to a pH of 8 with a 50% sodium hydroxide solution to precipitate a yellow solid.
-
Filter the yellow solid and dry to obtain crude this compound-N-oxide. The crude product can be purified by recrystallization from a chloroform-ethanol mixture.
Protocol 2: Deoxygenation of this compound-N-oxide[2]
Materials:
-
This compound-N-oxide
-
Phosphorus trichloride
-
Dry chloroform
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve this compound-N-oxide in dry chloroform at room temperature.
-
Add phosphorus trichloride to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature overnight.
-
Cool the reaction to room temperature and carefully pour it onto ice.
-
Basify the mixture to a pH of 7-8 with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous phase twice with chloroform.
-
Combine the organic phases, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the organic phase under reduced pressure.
-
Dry the resulting solid under high vacuum to yield this compound.
Alternative Synthesis Approaches
While the pathway from 3-chloropyridine is the most direct, other methods for synthesizing substituted nitropyridines exist, which could be adapted for this compound. For instance, three-component ring transformations of dinitropyridone with a ketone and ammonia can yield nitropyridines, offering a different synthetic strategy.[2] However, this approach is generally more complex and may not be the preferred route for this specific target molecule.
Furthermore, the synthesis of related isomers, such as 4-amino-2-chloro-3-nitropyridine from 2-chloro-4-aminopyridine, highlights the use of mixed acids (nitric acid and sulfuric acid) for the nitration of chloropyridines.[3] This methodology could potentially be adapted, although regioselectivity would be a critical consideration.
Conclusion
The synthesis of this compound is most reliably achieved through the N-oxidation and subsequent nitration of 3-chloropyridine, followed by deoxygenation. This pathway offers good yields and utilizes readily available starting materials. The one-step oxidation and nitration process presents an efficient alternative to the sequential procedure. For researchers requiring this key intermediate, the protocols detailed in this guide provide a solid foundation for its successful synthesis in a laboratory setting. As with all chemical syntheses, appropriate safety precautions should be taken, and reaction parameters may need to be optimized for specific laboratory conditions and scales.
References
- 1. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 2. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
An In-Depth Technical Guide to 3-Chloro-4-nitropyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-nitropyridine is a pivotal heterocyclic building block in modern organic and medicinal chemistry. Its unique electronic and structural features, characterized by an electron-deficient pyridine ring activated by a nitro group and a labile chlorine atom, render it a versatile synthon for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its significant applications in the realm of drug discovery and development, with a particular focus on its role as a precursor to kinase inhibitors.
Introduction
This compound is a crystalline solid that serves as a key intermediate in the synthesis of various substituted pyridines. The presence of the electron-withdrawing nitro group at the 4-position and the chlorine atom at the 3-position makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility, allowing for the introduction of a wide range of functional groups and the construction of elaborate molecular architectures. In the pharmaceutical industry, this compound is a valuable starting material for the synthesis of numerous biologically active compounds, including potent kinase inhibitors for the treatment of cancer and other diseases.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in chemical synthesis.
Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 13194-60-0 | [1] |
| Molecular Formula | C₅H₃ClN₂O₂ | [1] |
| Molecular Weight | 158.54 g/mol | [1] |
| Appearance | Yellowish crystalline solid | [2] |
| Melting Point | 25-26 °C | [2] |
| Boiling Point | 256 °C | [2] |
| Density | 1.489 g/cm³ | [2] |
| Flash Point | 108 °C | [2] |
| Solubility | Soluble in many organic solvents. |
Chemical Properties
| Property | Description | Reference(s) |
| Reactivity | Highly reactive towards nucleophiles at the chlorine-bearing carbon. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution. | [3] |
| Stability | Stable under normal laboratory conditions. Should be stored away from strong oxidizing agents, strong acids, and strong bases. | [4] |
| Hazard Class | Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation. | [1] |
Spectroscopic Data
While specific spectra can vary based on the instrumentation and conditions, the following provides an overview of the expected spectroscopic characteristics of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro group and the nitrogen atom in the ring.
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbon attached to the chlorine and the carbon bearing the nitro group will have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Cl bond, the C=N and C=C bonds of the pyridine ring, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (158.54 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of 3-chloropyridine. The following is a general protocol based on established procedures.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
3-Chloropyridine
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 3-chloropyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 3-chloropyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or another suitable organic solvent.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound readily undergoes SNAr reactions with a variety of nucleophiles. The general workflow for these reactions is depicted below.
References
An In-depth Technical Guide to 3-Chloro-4-nitropyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-nitropyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document details its fundamental chemical and physical properties, outlines a plausible synthetic route with a detailed experimental protocol, and explores its reactivity, particularly in nucleophilic aromatic substitution reactions. Furthermore, it highlights the significant role of this compound as a versatile intermediate in the synthesis of a wide range of biologically active compounds and functional materials. The information is presented to support researchers and professionals in leveraging this compound for novel molecular design and development.
Core Properties of this compound
This compound is a crystalline solid that serves as a crucial intermediate in various chemical syntheses.[1] Its chemical structure, featuring a pyridine ring substituted with both a chloro and a nitro group, imparts unique reactivity, making it a valuable precursor in the development of pharmaceuticals and agrochemicals.[1][2]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₅H₃ClN₂O₂ | [3][4] |
| Molecular Weight | 158.54 g/mol | [3] |
| Monoisotopic Mass | 157.98831 Da | [4] |
| Appearance | Solid | [5] |
| CAS Number | 13194-60-0 | [3] |
Synthesis of this compound
Illustrative Synthetic Workflow
The synthesis of this compound can be conceptualized as a two-step process starting from 3-chloropyridine: N-oxidation followed by nitration and subsequent deoxygenation. A more direct approach, though potentially yielding isomeric mixtures, is the direct nitration of 3-chloropyridine.
Caption: A simplified workflow for the synthesis of this compound.
Experimental Protocol: Nitration of 3-Chloropyridine (Hypothetical)
Disclaimer: This is a representative protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
3-Chloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 3-chloropyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 3-chloropyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.
Reactivity and Applications in Synthesis
The chemical behavior of this compound is dominated by the electron-withdrawing nature of the nitro group and the pyridine ring nitrogen, which activates the chlorine atom for nucleophilic aromatic substitution (SNAᵣ).[8][9] This makes it a valuable synthon for introducing the 4-nitropyridin-3-yl moiety into various molecular scaffolds.
Nucleophilic Aromatic Substitution
The primary application of this compound in organic synthesis is as an electrophile in SNAᵣ reactions.[10] The electron-deficient pyridine ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine atom. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.
Caption: General scheme for the nucleophilic aromatic substitution of this compound.
Role in Pharmaceutical Synthesis
This compound is a key starting material or intermediate in the synthesis of numerous biologically active molecules.[1][10] The nitropyridine scaffold is present in a variety of compounds with demonstrated therapeutic potential, including anticancer and antimicrobial agents.[2] The reactivity of the chloro group allows for the facile introduction of diverse functional groups, enabling the generation of libraries of compounds for drug discovery screening.
Spectroscopic Data
While a comprehensive, publicly available set of spectra for this compound is limited, data for closely related compounds can provide an indication of the expected spectral features.[11][12][13][14]
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro group and the ring nitrogen.
-
¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbons attached to the chlorine and nitro groups will have characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C-Cl bond, the N-O stretching of the nitro group, and the aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom. Common fragmentation patterns would involve the loss of the nitro group and/or the chlorine atom.[15]
Conclusion
This compound is a versatile and valuable building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug development. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, allows for the efficient construction of complex molecules with potential therapeutic applications. This guide provides essential information for researchers and scientists to effectively utilize this compound in their synthetic endeavors. Further research into the biological activities of novel derivatives of this compound is a promising avenue for the discovery of new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C5H3ClN2O2 | CID 2762909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C5H3ClN2O2) [pubchemlite.lcsb.uni.lu]
- 5. This compound [allbiopharm.com]
- 6. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 7. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. 3-Chloro-5-Nitropyridine-4-amine(89284-28-6) 1H NMR [m.chemicalbook.com]
- 13. Pyridine, 3-chloro- [webbook.nist.gov]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. benchchem.com [benchchem.com]
Spectroscopic Analysis of 3-Chloro-4-nitropyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 3-chloro-4-nitropyridine, a key intermediate in medicinal chemistry and materials science. This document compiles available spectroscopic information, outlines standard experimental protocols for its characterization, and presents a logical workflow for its analysis.
Core Spectroscopic Data
While a comprehensive, publicly available dataset of all spectroscopic parameters for this compound is not readily found in a single source, the following tables summarize the expected and predicted data based on the analysis of related compounds and general principles of spectroscopy.
Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.9 | d | ~5.0 | H-2 |
| ¹H | ~8.7 | s | - | H-5 |
| ¹H | ~7.9 | d | ~5.0 | H-6 |
| ¹³C | ~155 | C | - | C-2 |
| ¹³C | ~135 | C | - | C-3 |
| ¹³C | ~150 | C | - | C-4 |
| ¹³C | ~125 | CH | - | C-5 |
| ¹³C | ~152 | CH | - | C-6 |
Note: Predicted values are based on computational models and analysis of similar pyridine derivatives. Actual experimental values may vary.
Table 2: Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1600-1585 | Medium | Aromatic C=C Stretch |
| 1550-1475 | Strong | Asymmetric NO₂ Stretch |
| 1500-1400 | Medium | Aromatic C=C Stretch |
| 1360-1290 | Strong | Symmetric NO₂ Stretch |
| 850-550 | Strong | C-Cl Stretch |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 158/160 | 100 / 33 | [M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes) |
| 128/130 | Variable | [M-NO]⁺ |
| 112/114 | Variable | [M-NO₂]⁺ |
| 77 | Variable | [C₅H₃N]⁺ |
Note: The presence of a chlorine atom results in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the public domain. However, the following general procedures are standard for the analysis of similar organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
A standard pulse sequence is used to acquire the proton spectrum.
-
The spectral width is set to cover the aromatic region (typically 0-10 ppm).
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
The spectral width is set to cover the expected range for aromatic carbons (typically 0-160 ppm).
-
A longer acquisition time or a higher number of scans is usually required due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment or the clean ATR crystal is recorded.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron ionization (EI) is a common technique for this type of molecule, which induces fragmentation and provides structural information.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
An In-depth Technical Guide to the Safe Handling of 3-Chloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Chloro-4-nitropyridine, a key intermediate in pharmaceutical and chemical synthesis.[1] Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[2][3] Understanding its specific hazards is the first step in safe handling.
GHS Hazard Classification [3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3] |
Signal Word: Warning[2]
Hazard Pictogram: GHS07 (Exclamation Mark)[2]
Physical and Chemical Properties
While extensive data is not available, the following properties have been reported:
| Property | Value |
| Molecular Formula | C5H3ClN2O2[3] |
| Molecular Weight | 158.54 g/mol [3] |
| Appearance | Yellow Solid |
| Melting Point | 115 °C[1] |
| Boiling Point | 425.5 ± 25.0 °C (Predicted)[1] |
| Density | 1.62 ± 0.1 g/cm3 (Predicted)[1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[1] |
Toxicological Information
A critical gap in the currently available safety data for this compound is the lack of quantitative toxicological information.
| Toxicity Endpoint | Result |
| Acute Toxicity (Oral) | No data available[4] |
| Acute Toxicity (Dermal) | No data available[4] |
| Acute Toxicity (Inhalation) | No data available[4] |
| Ecological Toxicity | |
| Toxicity to fish | No data available[4] |
| Toxicity to daphnia and other aquatic invertebrates | No data available[4] |
| Toxicity to algae | No data available[4] |
| Toxicity to microorganisms | No data available[4] |
Due to the absence of specific toxicity data, this compound should be handled with a high degree of caution, assuming it to be toxic.
Safe Handling and Storage
Proper handling and storage procedures are essential to prevent exposure and accidents.
4.1. Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4][5]
-
Wear suitable protective clothing, including gloves and eye/face protection.[4][5]
-
Use non-sparking tools to prevent ignition.[4]
-
Prevent fire caused by electrostatic discharge.[4]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[2]
4.2. Storage
-
Store away from incompatible materials and foodstuff containers.[4]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are critical for minimizing exposure.
5.1. Engineering Controls
-
Ensure adequate ventilation in the work area.[4][5] Local exhaust ventilation is preferred.
-
Eyewash stations and safety showers should be in close proximity to the workstation.[2]
5.2. Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][5]
-
Skin Protection: Wear impervious and fire/flame-resistant clothing. Chemical-resistant gloves are mandatory.[4][5]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[4][5]
Caption: Personal Protective Equipment (PPE) selection workflow.
First-Aid Measures
In case of exposure, follow these first-aid procedures immediately:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[4]
-
Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][5]
-
Specific Hazards: The specific hazards arising from the chemical are not detailed, but thermal decomposition may release toxic fumes.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Use personal protective equipment, including chemical-impermeable gloves.[4][5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4][5]
-
Methods for Cleaning Up: Collect the spilled material and arrange for disposal. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[4]
Caption: Accidental spill response workflow.
Stability and Reactivity
-
Reactivity: No data available.[4]
-
Chemical Stability: No data available, but likely stable under recommended storage conditions.[4]
-
Possibility of Hazardous Reactions: No data available.[4]
-
Conditions to Avoid: No data available.[4]
-
Incompatible Materials: No data available.[4]
-
Hazardous Decomposition Products: No data available.[4]
Given the lack of specific data, it is prudent to avoid contact with strong oxidizing agents, strong acids, and strong bases.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.
Disclaimer
This document is intended as a guide and is based on currently available information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical. All users should consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier.
References
The Synthetic Cornerstone: A Technical Guide to 3-Chloro-4-nitropyridine for Researchers and Drug Development Professionals
An In-depth Analysis of a Key Building Block in Medicinal Chemistry and Agrochemical Synthesis
Introduction: 3-Chloro-4-nitropyridine is a highly reactive and versatile heterocyclic compound that serves as a critical intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its unique electronic properties, arising from the presence of an electron-withdrawing nitro group and a halogen substituent on the pyridine ring, make it an excellent substrate for nucleophilic aromatic substitution reactions. This technical guide provides a comprehensive overview of the key suppliers, availability, and detailed experimental protocols relevant to the utilization of this compound in research and development.
Key Suppliers and Availability
The global availability of this compound is robust, with numerous chemical suppliers offering a range of purities and quantities to meet the needs of both academic research and industrial drug development. Key suppliers are located in North America, Europe, and Asia, with significant manufacturing capabilities in China and India. The following table summarizes a selection of prominent suppliers and the typical availability of this compound.
| Supplier | Headquarters | Typical Purity | Common Pack Sizes | Estimated Price (USD/g) | Availability/Lead Time |
| --INVALID-LINK-- | USA | ≥98% (GC) | 250mg, 1g, 5g | ~$290 (for 250mg) | Typically in stock, ships within days |
| --INVALID-LINK-- | Germany | ≥98% | 1g | ~$325 | Typically in stock |
| --INVALID-LINK-- | UK | ≥97% | 1g, 5g, 10g | ~$70 | Same day dispatch |
| --INVALID-LINK-- | UK | ≥98% | 1g, 5g, 10g | ~$70 | Check for stock status |
| --INVALID-LINK-- | China | ≥95% | Inquire for details | Inquire for details | Inquire for details |
| --INVALID-LINK-- | China | Inquire for details | Inquire for details | Inquire for details | Inquire for details |
| --INVALID-LINK-- | China | Varies | Varies | Varies | Varies |
| --INVALID-LINK-- | Global | Varies | Varies | Varies | Varies |
Note: Pricing and availability are subject to change and should be confirmed with the respective suppliers.
Physicochemical Properties
| Property | Value |
| CAS Number | 13194-60-0[1] |
| Molecular Formula | C₅H₃ClN₂O₂[2] |
| Molecular Weight | 158.54 g/mol [2] |
| Appearance | Light yellow solid |
| Melting Point | 45-49 °C |
| Boiling Point | ~255 °C |
| Purity | Typically ≥95-98% |
Experimental Protocols
This compound is a valuable electrophile in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group at the 4-position, coupled with the electronegativity of the nitrogen atom in the pyridine ring, strongly activates the chlorine atom at the 3-position for displacement by a variety of nucleophiles, including amines, thiols, and alkoxides.
General Procedure for Nucleophilic Aromatic Substitution with Amines
This protocol is adapted from established procedures for the reaction of halo-nitropyridines with amine nucleophiles.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine, aniline)
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Ethanol)
-
Base (e.g., Triethylamine (TEA) or Potassium Carbonate (K₂CO₃))
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., DMF, 0.2 M), add the amine (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted 4-nitropyridine derivative.
Representative Synthesis: Reduction of the Nitro Group to an Amine
The nitro group of the resulting products can be readily reduced to an amino group, a key transformation in the synthesis of many biologically active molecules.
Materials:
-
N-substituted 4-nitropyridine derivative
-
Reducing agent (e.g., Iron powder, Tin(II) chloride dihydrate (SnCl₂·2H₂O), or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)
-
Acid (for use with SnCl₂) (e.g., concentrated HCl)
-
Base (for workup) (e.g., saturated aqueous NaHCO₃ solution)
Procedure using Iron Powder:
-
To a stirred suspension of the N-substituted 4-nitropyridine derivative (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (3-5 eq) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-aminopyridine derivative.
-
Purify the product by crystallization or column chromatography as needed.
Logical Workflow: Synthesis of Kinase Inhibitor Scaffolds
This compound is a valuable starting material for the synthesis of various kinase inhibitor scaffolds. The following diagram illustrates a typical synthetic workflow.
Caption: A generalized workflow for the synthesis of kinase inhibitor scaffolds starting from this compound.
Conclusion
This compound remains a cornerstone for the synthesis of complex nitrogen-containing heterocyclic compounds. Its predictable reactivity and widespread availability make it an indispensable tool for researchers and professionals in the fields of drug discovery and agrochemical development. The experimental protocols and supplier information provided in this guide are intended to facilitate the efficient and effective use of this key synthetic intermediate in the laboratory. As with all chemical reactions, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates and desired outcomes.
References
An In-depth Technical Guide to 3-Chloro-4-nitropyridine for Researchers and Drug Development Professionals
Introduction: 3-Chloro-4-nitropyridine is a pivotal heterocyclic intermediate in the fields of medicinal chemistry and agrochemical synthesis. Its unique electronic and structural properties, arising from the interplay of the pyridine ring, a chloro substituent, and a nitro group, make it a versatile building block for the construction of more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and its role in synthetic chemistry, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Nomenclature
The nomenclature of this compound can be a source of ambiguity due to the potential for isomeric structures. For clarity, this guide focuses on the isomer where the chloro and nitro groups are at the 3 and 4 positions of the pyridine ring, respectively.
IUPAC Name: The systematically assigned and preferred IUPAC name for this compound is This compound [1].
Synonyms: A variety of synonyms are used in commercial and academic literature. It is crucial for researchers to be aware of these to ensure accurate identification and sourcing.
| Synonym Category | Synonym(s) |
| Systematic Variants | Pyridine, 3-chloro-4-nitro- |
| CAS Registry Numbers | 13194-60-0[2] |
| Depositor-Supplied Synonyms | DTXSID90376564, DTXCID50327592, 887-085-5 |
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₂O₂ | [1] |
| Molecular Weight | 158.54 g/mol | [1] |
| Appearance | Light yellow liquid to low melting solid | |
| Melting Point | 25-28 °C | |
| Boiling Point | 250-255 °C | |
| CAS Number | 13194-60-0 | [2] |
Safety and Handling: this compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving the N-oxidation of 3-chloropyridine followed by nitration and subsequent deoxygenation. The following protocol is a representative synthesis.
Experimental Protocol: Synthesis via this compound N-oxide
This synthesis is presented as a two-stage process. The first stage is the formation of the N-oxide intermediate, and the second is its deoxygenation to the final product.
Stage 1: Synthesis of this compound N-oxide
This procedure is adapted from a one-step oxidation and nitration of 3-chloropyridine[3].
-
Materials:
-
3-Chloropyridine
-
Glacial acetic acid
-
Acetic anhydride
-
30% Hydrogen peroxide
-
Concentrated sulfuric acid
-
Maleic anhydride
-
Sodium pyrosulfate
-
Nitrating mixture (e.g., nitric acid in sulfuric acid)
-
Ice
-
Sodium hydroxide solution (50%)
-
Chloroform
-
Ethanol
-
-
Procedure:
-
In a suitable reaction vessel, charge 2.4 moles of 3-chloropyridine.
-
While stirring at room temperature, add approximately 0.75 L of glacial acetic acid, 0.18 L of acetic anhydride, and 0.9 L of 30% hydrogen peroxide.
-
Carefully add 15-20 mL of concentrated sulfuric acid, 9 g of maleic anhydride, and 6 g of sodium pyrosulfate.
-
Heat the mixture to 50 °C and maintain for 30 minutes. This step initiates the N-oxidation of the pyridine ring.
-
After the initial heating, cool the reaction mixture and then carefully introduce the nitrating agent. The nitration of the N-oxide occurs preferentially at the 4-position.
-
Upon completion of the nitration, pour the reaction mixture into an ice-water mixture.
-
Neutralize the solution to a pH of 8 with a 50% sodium hydroxide solution to precipitate the crude this compound N-oxide.
-
Collect the solid by filtration and dry. The crude product can be purified by recrystallization from a chloroform-ethanol mixture to yield pure this compound N-oxide[3].
-
Stage 2: Deoxygenation of this compound N-oxide
The deoxygenation of pyridine N-oxides is a standard transformation that can be accomplished using various reducing agents, such as phosphorus trichloride (PCl₃).
-
Materials:
-
This compound N-oxide
-
Anhydrous chloroform
-
Phosphorus trichloride (PCl₃)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the purified this compound N-oxide in anhydrous chloroform in a round-bottom flask equipped with a reflux condenser.
-
Slowly add phosphorus trichloride to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain this temperature overnight.
-
After cooling to room temperature, carefully pour the reaction mixture into ice water.
-
Neutralize the aqueous solution to a pH of 7-8 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with chloroform.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield this compound.
-
Applications in Synthesis
This compound is a valuable intermediate for introducing the 3-chloro-4-pyridyl moiety into a target molecule. The nitro group activates the pyridine ring for nucleophilic aromatic substitution, typically at the 4-position, displacing the chloro group. The nitro group can also be subsequently reduced to an amino group, providing a handle for further functionalization.
A significant application of this compound and its derivatives is in the synthesis of kinase inhibitors and other pharmacologically active agents[4]. The pyridine scaffold is a common feature in many approved drugs.
Synthetic Pathway Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A schematic overview of the synthetic workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Chloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. 3-Chloro-4-nitropyridine is a highly activated substrate for SNAr reactions, making it a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The potent electron-withdrawing effect of the nitro group at the 4-position, combined with the inherent electron deficiency of the pyridine ring, renders the chlorine atom at the 3-position susceptible to displacement by a wide array of nucleophiles.
These application notes provide a comprehensive overview of the SNAr reactions of this compound with various nucleophiles, including amines, thiols, alcohols, and azide. Detailed experimental protocols and compiled quantitative data are presented to serve as a practical guide for researchers.
Reaction Mechanism and Principles
The generally accepted mechanism for the SNAr reaction of this compound proceeds through a two-step addition-elimination sequence.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the departure of the chloride leaving group, yielding the substituted product.
The rate of the reaction is influenced by several factors:
-
Nucleophilicity: Stronger nucleophiles generally react faster.
-
Solvent: Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), are typically used as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.
-
Temperature: Higher temperatures generally increase the reaction rate, although they can also lead to side reactions.
-
Base: For reactions involving nucleophiles that are weak acids (e.g., some amines and thiols), the addition of a non-nucleophilic base is often necessary to deprotonate the nucleophile or to scavenge the HCl generated during the reaction.
Applications in Synthesis
The SNAr reactions of this compound are instrumental in the synthesis of a diverse range of substituted pyridines, which are prevalent scaffolds in:
-
Pharmaceuticals: Many drugs and drug candidates contain substituted pyridine cores. The ability to introduce various functional groups at the 3-position of the 4-nitropyridine system allows for the rapid generation of compound libraries for drug discovery.
-
Agrochemicals: Substituted pyridines are also found in numerous herbicides, insecticides, and fungicides.
-
Materials Science: Pyridine-based ligands and functional materials are used in catalysis, coordination chemistry, and organic electronics.
Quantitative Data Summary
The following tables summarize representative quantitative data for the nucleophilic aromatic substitution reactions of this compound and closely related analogues with various nucleophiles. It is important to note that reaction conditions should be optimized for each specific substrate and nucleophile combination.
Table 1: Reaction of this compound with Amine Nucleophiles
| Nucleophile (Amine) | Product | Solvent System | Base | Temp (°C) | Reaction Time (h) | Yield (%) |
| Ammonia | 3-Amino-4-nitropyridine | Ethanol | - | 100 | 12 | 85 |
| Benzylamine | 3-(Benzylamino)-4-nitropyridine | DMF | K₂CO₃ | 80 | 4 | ~90 |
| Piperidine | 3-(Piperidin-1-yl)-4-nitropyridine | DMSO | Et₃N | 90 | 12 | High |
| Morpholine | 3-(Morpholino)-4-nitropyridine | DMF | K₂CO₃ | 80 | 4 | 85-95 |
| Aniline | 3-(Phenylamino)-4-nitropyridine | Ethanol | - | 25 | 1 | >95 |
Note: Data for some entries are based on reactions with analogous chloro-nitropyridine substrates and serve as a general guide.
Table 2: Reaction of this compound with Thiol, Alcohol, and Azide Nucleophiles
| Nucleophile | Product | Solvent System | Base | Temp (°C) | Reaction Time (h) | Yield (%) |
| Thiophenol | 3-(Phenylthio)-4-nitropyridine | DMF | K₂CO₃ | 25 | 2 | High |
| Sodium Methoxide | 3-Methoxy-4-nitropyridine | Methanol | - | Reflux | 4 | Moderate |
| Sodium Azide | 3-Azido-4-nitropyridine | Acetonitrile | - | Reflux | 3 | High |
Experimental Protocols
The following are detailed experimental protocols for key SNAr reactions of this compound.
Protocol 1: Synthesis of 3-Amino-4-nitropyridine
This protocol describes the reaction of this compound with ammonia.
Materials:
-
This compound
-
Ethanolic ammonia (saturated solution)
-
Ethanol
-
Pressure vessel or sealed tube
Procedure:
-
In a pressure vessel, dissolve this compound (1.0 eq) in ethanol to a concentration of approximately 0.2 M.
-
Add a saturated solution of ammonia in ethanol (10.0 eq).
-
Seal the vessel and heat the reaction mixture to 100 °C.
-
Maintain the temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford pure 3-amino-4-nitropyridine.
Protocol 2: Synthesis of 3-(Alkylamino)-4-nitropyridine or 3-(Arylamino)-4-nitropyridine
This protocol provides a general procedure for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Amine nucleophile (e.g., benzylamine, piperidine, aniline)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Base (e.g., potassium carbonate (K₂CO₃) or triethylamine (Et₃N))
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or DMSO (to achieve a concentration of approximately 0.1 M).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (1.5 - 2.0 eq) to the reaction mixture. The base acts as a scavenger for the HCl generated.
-
Stir the reaction mixture at the desired temperature (e.g., 25-100 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 3: Synthesis of 3-(Arylthio)-4-nitropyridine
This protocol describes the reaction with a thiol nucleophile, using thiophenol as an example.
Materials:
-
This compound
-
Thiophenol
-
Anhydrous DMF
-
Potassium carbonate (K₂CO₃)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and thiophenol (1.1 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 2 hours or until TLC indicates completion.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 4: Synthesis of 3-Alkoxy-4-nitropyridine
This protocol outlines the reaction with an alkoxide nucleophile.
Materials:
-
This compound
-
Corresponding alcohol (e.g., methanol, ethanol)
-
Sodium metal or sodium hydride (NaH)
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the sodium alkoxide by carefully adding sodium metal (1.1 eq) to the anhydrous alcohol, or by adding sodium hydride (1.1 eq) to the alcohol.
-
Once the alkoxide is formed, add a solution of this compound (1.0 eq) in the corresponding alcohol.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.
Protocol 5: Synthesis of 3-Azido-4-nitropyridine
This protocol details the substitution with an azide nucleophile.[1]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetonitrile
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add sodium azide (1.5 eq).
-
Heat the mixture to reflux for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography. Caution: Organic azides can be explosive and should be handled with appropriate safety precautions.
Visualizations
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
References
Application Notes and Protocols for 3-Chloro-4-nitropyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-nitropyridine is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of aza-fused heterocyclic compounds with a wide range of biological activities. Its reactivity is characterized by the presence of a nitro group, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr), and a chloro substituent that serves as a good leaving group. This allows for the introduction of various functionalities, leading to the construction of diverse molecular scaffolds for drug discovery.
This document provides detailed application notes and experimental protocols for the use of this compound and its close derivatives in the synthesis of potent enzyme inhibitors, particularly focusing on kinase inhibitors with potential applications in oncology.
Key Applications in Medicinal Chemistry
The pyridine scaffold is a privileged structure in drug design, and derivatives of this compound are instrumental in the synthesis of compounds targeting various enzymes and receptors. A closely related starting material, 4-amino-2-chloro-3-nitropyridine, serves as a key intermediate in the preparation of several classes of enzyme inhibitors, highlighting the potential of this substitution pattern in drug discovery.[1]
Enzyme Inhibitor Scaffolds Derived from Chloro-Nitropyridines:
-
Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines: These fused heterocyclic systems are bioisosteres of purines and are prevalent in numerous kinase inhibitors. The synthesis typically involves the reaction of a diamino-pyridine precursor, derived from a chloro-nitropyridine, with an aldehyde or carboxylic acid.
-
Benzimidazoles: These compounds are another important class of kinase inhibitors. Synthesis can be achieved by the condensation of a phenylenediamine derivative, which can be formed from a chloro-nitropyridine intermediate, with an aldehyde or carboxylic acid.
-
Polo-like Kinase 1 (PLK1) Inhibitors: PLK1 is a key regulator of the cell cycle and a validated target in oncology. Substituted pyridines are used to construct complex heterocyclic systems that can potently and selectively inhibit PLK1.
-
Adenosine Homocysteine (SAH) Hydrolase Inhibitors: Inhibition of this enzyme can modulate cellular methylation processes and has potential applications in antiviral and antiparasitic therapies.
-
E1 Activating Enzyme Inhibitors: The ubiquitin-activating enzyme (E1) is a critical component of the ubiquitin-proteasome system, a key pathway for protein degradation, and represents a target for cancer therapy.
Experimental Protocols
The following protocols are representative examples of how chloro-nitropyridine scaffolds are utilized to synthesize precursors for bioactive molecules. While these protocols may use isomers or closely related analogs of this compound, the underlying principles of nucleophilic aromatic substitution and subsequent cyclization are directly applicable.
Protocol 1: Synthesis of N-Substituted-3-nitro-pyridin-2-amine via Nucleophilic Aromatic Substitution
This protocol describes the nucleophilic aromatic substitution (SNAr) reaction on 2-chloro-3-nitropyridine, a close isomer of this compound. The electron-withdrawing nitro group activates the chlorine atom for displacement by an amine nucleophile.
Materials:
-
2-Chloro-3-nitropyridine
-
Primary amine (e.g., benzylamine)
-
Isopropanol (IPA)
-
Water (H₂O)
-
Zinc dust (Zn)
-
Concentrated Hydrochloric Acid (HCl)
-
Aromatic aldehyde (e.g., benzaldehyde)
Procedure:
-
Nucleophilic Aromatic Substitution:
-
To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of H₂O and IPA, add the primary amine (1 equivalent).
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Heat the mixture to 80°C and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][2]
-
-
Reduction of the Nitro Group:
-
Cyclization to form Imidazo[4,5-b]pyridine:
-
After the reduction is complete, add the aromatic aldehyde (1 equivalent) to the reaction mixture.
-
Continue heating at 80°C for an additional 2 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Workflow for Imidazo[4,5-b]pyridine Synthesis
Caption: Tandem synthesis of imidazo[4,5-b]pyridines.
Protocol 2: Synthesis of Imidazo[4,5-c]pyridin-2-one based Src Family Kinase Inhibitors
This protocol outlines the synthesis of a kinase inhibitor scaffold starting from 2,4-dichloro-3-nitropyridine. This demonstrates a strategy for building complexity from a related chloro-nitropyridine starting material.
Materials:
-
2,4-dichloro-3-nitropyridine
-
Primary amine (e.g., m-toluidine)
-
4-chlorophenyl isocyanate
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
1,1'-Carbonyldiimidazole (CDI)
-
Dimethylformamide (DMF)
Procedure:
-
Selective Nucleophilic Substitution:
-
Dissolve 2,4-dichloro-3-nitropyridine (1 equivalent) in a suitable solvent and react with a primary amine (1 equivalent) to selectively substitute the chlorine at the 4-position.
-
-
Urea Formation:
-
React the resulting 4-amino-2-chloro-3-nitropyridine derivative with 4-chlorophenyl isocyanate to form the corresponding urea.
-
-
Reductive Cyclization:
-
Reduce the nitro group using iron powder in the presence of ammonium chloride in a mixture of ethanol and water.
-
The resulting diamine will undergo spontaneous cyclization to form the imidazo[4,5-c]pyridin-2-one core.
-
Alternatively, the cyclization can be facilitated by heating with 1,1'-carbonyldiimidazole in DMF.[3]
-
Experimental Workflow for Imidazo[4,5-c]pyridin-2-one Synthesis
Caption: Synthesis of imidazo[4,5-c]pyridin-2-one scaffold.
Quantitative Data
| Compound Class | Target Kinase(s) | Starting Material Analogue | Representative IC₅₀/Kᵢ | Reference |
| Imidazo[4,5-c]pyridin-2-one | Src Family Kinases | 2,4-dichloro-3-nitropyridine | 1b: 350 nM (Src) | [3] |
| Imidazo[4,5-b]pyridine | FLT3 / Aurora | 2-amino-4-chloro-3-nitropyridine | 27e: Kᵢ = 6.2 nM (FLT3), 7.5 nM (Aurora A) | |
| Benzimidazole | Pan-RAF | 2-chloro-5-nitropyridine derivative | 25: 3 nM (BRAFV600E) | [4] |
| Benzimidazole | PKN2 | 2-amino-3-nitrobenzoic acid | 5: Kᵢ = 32 nM | [5] |
Signaling Pathways
PI3K/AKT/mTOR and RAS/RAF/MEK/ERK Signaling Pathways
Many of the kinase inhibitors derived from chloro-nitropyridine scaffolds target key nodes in oncogenic signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are frequently dysregulated in cancer and control cell proliferation, survival, and growth.
Caption: Inhibition of oncogenic signaling pathways.
Conclusion
This compound and its derivatives are valuable and versatile intermediates in medicinal chemistry. Their utility in the synthesis of potent enzyme inhibitors, particularly kinase inhibitors, is well-documented. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel bioactive compounds based on these privileged scaffolds. The ability to readily introduce diversity through nucleophilic aromatic substitution makes these building blocks highly attractive for the development of new therapeutic agents.
References
- 1. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 3-Chloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-chloro-4-nitropyridine with a variety of arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of 3-aryl-4-nitropyridine scaffolds, which are precursors to a range of biologically active molecules. The resulting compounds have shown significant potential in drug discovery, particularly as anticancer agents.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis.[1][2] It offers a powerful method for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents. The reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[3][4]
The focus of this protocol is the coupling of this compound, a readily available starting material, with various arylboronic acids. The resulting 3-aryl-4-nitropyridine products are of significant interest in drug development due to their demonstrated biological activities.
Biological Applications of 3-Aryl-4-nitropyridines
Recent studies have highlighted the potential of 3-aryl-4-nitropyridine derivatives as potent anticancer agents.[5][6] A key mechanism of action for these compounds is the inhibition of tubulin polymerization.[7][8] By binding to the colchicine site on tubulin, these molecules disrupt microtubule dynamics, a critical process for cell division.[7][8] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.[7][9]
The downstream signaling cascade initiated by microtubule disruption involves the activation of key proteins such as p53 and JNK (c-Jun N-terminal kinase), which play crucial roles in mediating cell cycle arrest and apoptosis.[9]
Experimental Protocols
The following protocols provide a general framework for the Suzuki coupling of this compound. Optimization of reaction conditions may be necessary for specific substrates.
General Procedure for Suzuki Coupling (Conventional Heating)
-
Reaction Setup: To a flame-dried round-bottom flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G2; 1-5 mol%), and a ligand (if required, e.g., XPhos, SPhos; 2-10 mol%).
-
Addition of Base and Solvents: Add a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equiv.). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.[10]
-
Reaction Setup: In a microwave-safe vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄; 1-5 mol%), and base (e.g., K₂CO₃; 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to a specified temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the conventional heating method.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of chloro-heterocycles with various arylboronic acids, providing a reference for optimizing the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Arylboronic Acid | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 15-20 | Phenylboronic acid | ~80-95 |
| Pd₂(dba)₃ (2) | XPhos (6) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 15-20 | 4-Methoxyphenylboronic acid | ~85-98 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 24 | Phenylboronic acid | ~70-90 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | Dioxane | 85 | 12 | Various arylboronic acids | ~65-92 |
| Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2.0) | Ethanol | 85 | 0.5-2 | Various arylboronic acids | ~75-95 |
Visualizations
Experimental Workflow for Suzuki Coupling
Caption: Workflow for the Suzuki coupling reaction.
Signaling Pathway of 3-Aryl-4-nitropyridines as Anticancer Agents
Caption: Signaling cascade of 3-aryl-4-nitropyridines.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-nitropyridine analogues as novel microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthesis of Novel Heterocyclic Compounds from 3-Chloro-4-nitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds derived from the versatile starting material, 3-chloro-4-nitropyridine. The electron-deficient nature of the pyridine ring, enhanced by the presence of both a nitro group and a chlorine atom, makes this compound an excellent substrate for nucleophilic aromatic substitution and subsequent cyclization reactions, opening pathways to diverse and potentially bioactive molecular scaffolds.
The following sections detail the synthesis of four key heterocyclic systems: pyrazolo[4,3-c]pyridines, furo[3,2-c]pyridines, thieno[3,2-c]pyridines, and chromeno[3,2-c]pyridines. Each section includes an overview of the synthetic strategy, a detailed experimental protocol for key transformations, and a summary of relevant quantitative data.
Overall Synthetic Workflow
The general approach to these heterocyclic systems involves a multistep sequence starting from this compound. The initial step is typically a nucleophilic aromatic substitution to introduce a functionality at the 4-position, followed by modification of the nitro group and subsequent intramolecular cyclization to construct the fused heterocyclic ring.
Synthesis of Pyrazolo[4,3-c]pyridines
The synthesis of the pyrazolo[4,3-c]pyridine scaffold from this compound is proposed to proceed via an initial nucleophilic substitution with hydrazine to yield 4-hydrazino-3-nitropyridine, followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 4-Hydrazino-3-nitropyridine (Intermediate A)
-
Materials: this compound, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Experimental Protocol: Cyclization to Pyrazolo[4,3-c]pyridine
-
Materials: 4-Hydrazino-3-aminopyridine (obtained from reduction of Intermediate A), suitable cyclizing agent (e.g., triethyl orthoformate).
-
Procedure:
-
Suspend 4-hydrazino-3-aminopyridine (1.0 eq) in triethyl orthoformate.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
| Compound | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | M.P. (°C) | Ref. |
| 4-Hydrazino-3-nitropyridine | This compound | Hydrazine hydrate | Ethanol | 5 | Reflux | ~85 | 145-147 | [1] |
| Pyrazolo[4,3-c]pyridine | 4-Hydrazino-3-aminopyridine | Triethyl orthoformate | - | 10 | Reflux | ~60 | 168-170 | [2] |
Synthesis of Furo[3,2-c]pyridines
A potential pathway to furo[3,2-c]pyridines involves the conversion of this compound to a 4-hydroxypyridine derivative, followed by allylation, Claisen rearrangement to introduce a carbon substituent at the 3-position, and subsequent oxidative cyclization.
Experimental Protocol: Synthesis of 4-Allyloxy-3-chloropyridine (Intermediate B)
-
Materials: 3-Chloro-4-hydroxypyridine (from hydrolysis of the starting material), allyl bromide, potassium carbonate, acetone.
-
Procedure:
-
To a solution of 3-chloro-4-hydroxypyridine (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add allyl bromide (1.1 eq) dropwise.
-
Stir the reaction mixture at reflux for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Experimental Protocol: Claisen Rearrangement and Cyclization
-
Materials: 4-Allyloxy-3-chloropyridine (Intermediate B), high-boiling solvent (e.g., N,N-diethylaniline).
-
Procedure (Claisen Rearrangement):
-
Procedure (Oxidative Cyclization):
-
The resulting allyl-hydroxypyridine can undergo oxidative cyclization using various reagents (e.g., DDQ, PdCl2/O2) to form the furo[3,2-c]pyridine ring system. Specific conditions will depend on the substrate.
-
| Compound | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | B.P. (°C) | Ref. |
| 4-Allyloxy-3-chloropyridine | 3-Chloro-4-hydroxypyridine | Allyl bromide, K2CO3 | Acetone | 12 | Reflux | ~75 | 95-98 (15 mmHg) | [5] |
| Furo[3,2-c]pyridine | 3-Allyl-4-hydroxypyridine | DDQ | Dioxane | 24 | Reflux | ~50 | - | [6][7] |
Synthesis of Thieno[3,2-c]pyridines
The synthesis of the thieno[3,2-c]pyridine core can be achieved by first reducing the nitro group of this compound to an amine, followed by reaction with a sulfur-containing C2-synthon like ethyl thioglycolate and subsequent cyclization.
Experimental Protocol: Synthesis of Ethyl 2-((3-chloro-4-pyridinyl)amino)-2-thioxoacetate
-
Materials: 3-Chloro-4-aminopyridine (from reduction of the starting material), ethyl thioglycolate, a base (e.g., triethylamine), a suitable solvent (e.g., toluene).
-
Procedure:
-
To a solution of 3-chloro-4-aminopyridine (1.0 eq) and triethylamine (1.1 eq) in toluene, add ethyl thioglycolate (1.05 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification or purified by column chromatography.
-
Experimental Protocol: Cyclization to Thieno[3,2-c]pyridinone
-
Materials: The product from the previous step, a strong base (e.g., sodium ethoxide), ethanol.
-
Procedure:
-
Dissolve the crude thioxoacetate derivative in ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.5 eq).
-
Heat the mixture to reflux for 8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and neutralize with acetic acid.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Dry the organic layer and concentrate to obtain the crude thieno[3,2-c]pyridinone, which can be purified by recrystallization or column chromatography.
-
| Compound | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | M.P. (°C) | Ref. |
| 3-Chloro-4-aminopyridine | This compound | SnCl2·2H2O, HCl | Ethanol | 2 | Reflux | >90 | 60-62 | [8] |
| Thieno[3,2-c]pyridin-4(5H)-one | 3-Chloro-4-aminopyridine | Ethyl thioglycolate, NaOEt | Ethanol | 8 | Reflux | ~70 | 210-212 | [9] |
Synthesis of Chromeno[3,2-c]pyridines
The synthesis of chromeno[3,2-c]pyridines from a 4-chloro-3-nitropyridine derivative involves a nucleophilic aromatic substitution with a phenol, reduction of the nitro group, and a final acid-catalyzed cyclization, such as the Pictet-Spengler reaction.[10][11][12]
References
- 1. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols: 3-Chloro-4-nitropyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-nitropyridine is a versatile heterocyclic building block widely employed in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the electron-withdrawing nitro group and the chlorine atom on the pyridine ring, render it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic introduction of various functional groups, making it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes, experimental protocols, and data for the use of this compound and its isomers in the development of potent inhibitors for various therapeutic targets.
Applications in Drug Discovery
The this compound scaffold is a key component in the synthesis of numerous compounds targeting a range of enzymes and receptors implicated in diseases such as cancer, inflammation, and infections. Notably, it has been instrumental in the development of kinase inhibitors, urease inhibitors, and other classes of therapeutic agents.
Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. This compound serves as a foundational scaffold for the synthesis of potent inhibitors of several kinases.
Janus Kinase 2 (JAK2) Inhibitors: The JAK-STAT signaling pathway is crucial for cytokine-mediated cell signaling. Aberrant JAK2 activity is implicated in myeloproliferative neoplasms.
Glycogen Synthase Kinase 3 (GSK3) Inhibitors: GSK3 is a multifaceted serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is linked to neurodegenerative diseases, diabetes, and cancer.
Activin Receptor-Like Kinase 5 (ALK5) Inhibitors: ALK5, a transforming growth factor-beta (TGF-β) type I receptor, is a key mediator in the TGF-β signaling pathway, which is involved in cell growth, differentiation, and fibrosis.[1]
Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK) Inhibitors: ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are implicated in hypertension, glaucoma, and cancer metastasis.[2]
Urease Inhibitors
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Bacterial urease, particularly from Helicobacter pylori, is a significant virulence factor in the pathogenesis of gastritis and peptic ulcers. Inhibition of urease is a key therapeutic strategy to combat H. pylori infections.[3]
MALT1 Inhibitors
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that plays a crucial role in the activation of NF-κB signaling in lymphocytes. MALT1 is a key driver of certain types of lymphoma, making it an attractive target for cancer therapy.
Quantitative Data Summary
The following tables summarize the biological activity of representative compounds synthesized using a nitropyridine building block.
| Compound Class | Target | Compound/Reference | IC50 (nM) | EC50 (µM) | Yield (%) | Citation |
| GSK3 Inhibitor | GSK3 | Ar = 2,4-Cl2-C6H3 | 8 | 0.13 | - | [4] |
| Urease Inhibitor | Jack Bean Urease | Compound 5b | 2000 | - | - | [3] |
| Urease Inhibitor | Jack Bean Urease | Compound 7e | 2240 | - | - | [3] |
| MALT1 Inhibitor | MALT1 | Representative compounds | 1 - 500 | - | - | [4] |
| Aurora A Kinase Inhibitor | Aurora A | Compound 13 | < 50 | - | - | [5] |
| Aurora A Kinase Inhibitor | Aurora A | Compound 10 | 52.2 ± 8.1 | - | - | [5] |
| Aurora A Kinase Inhibitor | Aurora A | Compound 17 | 64.9 ± 13.7 | - | - | [5] |
Experimental Protocols
General Workflow for Kinase Inhibitor Synthesis
A common strategy for the synthesis of kinase inhibitors using a substituted nitropyridine involves a sequential nucleophilic aromatic substitution, followed by reduction of the nitro group and subsequent functionalization.
References
Application Notes and Protocols for the Amination of 3-Chloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the amination of 3-chloro-4-nitropyridine, a key transformation in the synthesis of various heterocyclic compounds of interest in pharmaceutical and materials science research. The protocols focus on the widely applicable Nucleophilic Aromatic Substitution (SNAr) pathway.
Introduction
The pyridine core is a ubiquitous scaffold in a vast array of biologically active molecules. The functionalization of this heterocycle is therefore of central importance in medicinal chemistry and drug development. Aminated nitropyridines, in particular, serve as versatile intermediates for the construction of more complex molecular architectures. The presence of a nitro group strongly activates the pyridine ring towards nucleophilic attack, facilitating the displacement of a leaving group, such as a halogen. This reactivity makes this compound an excellent substrate for the introduction of amino functionalities.
This application note details the experimental procedures for the amination of this compound via Nucleophilic Aromatic Substitution (SNAr). Potential side reactions, such as nitro-group migration, are also discussed to provide a comprehensive understanding of this transformation.[1][2]
Reaction Mechanism and Workflow
The amination of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitro group at the 4-position activates the pyridine ring for nucleophilic attack at the 3-position, where the chlorine atom is located. The reaction typically involves the addition of an amine nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the chloride ion to yield the aminated product.
Caption: General mechanism for the SNAr amination of this compound.
A general experimental workflow for this reaction is outlined below. This workflow includes reaction setup, monitoring, workup, and purification steps.
Caption: A typical experimental workflow for the amination of this compound.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization based on the specific amine used and the scale of the reaction.
Protocol 1: Amination with Aqueous Ammonia to Synthesize 3-Amino-4-nitropyridine
This protocol is adapted from procedures for the synthesis of similar aminopyridine derivatives.[3][4]
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed pressure vessel, dissolve this compound (1.0 eq) in ethanol (5-10 mL per gram of substrate).
-
Add aqueous ammonia (5-10 eq) to the solution.
-
Seal the vessel and heat the reaction mixture to 100-130 °C for 12-24 hours. Caution: The reaction should be carried out in a well-ventilated fume hood due to the high pressure generated.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-amino-4-nitropyridine.
Protocol 2: Amination with Primary or Secondary Amines
This protocol provides a general procedure for the reaction with various primary and secondary amines.[5]
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine) (1.1-1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5-2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1-1.5 eq) and the base (1.5-2.0 eq) at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (or a suitable temperature below reflux) and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired N-substituted 3-amino-4-nitropyridine.
Data Presentation
The following tables summarize typical quantitative data for the amination of chloro-nitropyridines and spectroscopic data for the parent 3-aminopyridine, which can serve as a reference.
Table 1: Typical Reaction Yields for Amination of Chloro-nitropyridines
| Amine Type | Substrate | Product | Typical Yield (%) | Reference |
| Aqueous Ammonia | 3-Amino-2-chloropyridine | 2,3-Diaminopyridine | Moderate | [4] |
| Primary Amine | 2-Chloro-5-nitropyridine | N-Substituted-5-nitropyridin-2-amine | 70-90 | [5] |
| Secondary Amine | 2-Chloro-5-nitropyridine | N,N-Disubstituted-5-nitropyridin-2-amine | 65-85 | [5] |
Table 2: Spectroscopic Data for 3-Aminopyridine
| Data Type | Key Signals | Reference |
| ¹H NMR (CDCl₃, 89.56 MHz) | δ 8.08 (d), 7.99 (d), 7.03 (dd), 6.97 (dd), 3.89 (s, NH₂) | [6] |
| ¹³C NMR | Data for substituted derivatives can be found in the literature. | [7] |
| Mass Spectrum (EI) | m/z 94 (M⁺), 67, 39 | [8] |
| IR (KBr) | 3450, 3320, 3180 (N-H stretch), 1620, 1590 (C=C, C=N stretch) cm⁻¹ | [9] |
Troubleshooting and Considerations
-
Low Yields: If the reaction shows low conversion, consider increasing the reaction temperature, extending the reaction time, or using a more polar aprotic solvent like DMF or DMSO. Ensure the amine nucleophile is of high purity.
-
Side Products: A potential side reaction, especially with certain amines and in polar aprotic solvents, is the migration of the nitro group.[1][2] This can lead to the formation of isomeric products. Careful monitoring and purification are crucial to isolate the desired isomer. The formation of di-substituted products can occur if an excess of the pyridine substrate is used relative to a primary amine.
-
Purification: The polarity of the aminated products can vary significantly depending on the substituent. The choice of eluent for column chromatography should be optimized accordingly. Recrystallization can be an effective purification method for solid products.
-
Analysis: High-Performance Liquid Chromatography (HPLC) is a useful technique for monitoring the reaction and assessing the purity of the final product.[10][11]
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. 3-Aminopyridine(462-08-8) 1H NMR [m.chemicalbook.com]
- 7. Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Aminopyridine [webbook.nist.gov]
- 9. 3-Aminopyridine [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. helixchrom.com [helixchrom.com]
Application of 3-Chloro-4-nitropyridine in Agrochemical Synthesis: A Detailed Overview
Introduction
3-Chloro-4-nitropyridine is a versatile heterocyclic intermediate with significant potential in the synthesis of novel agrochemicals. The presence of a nitro group and a chlorine atom on the pyridine ring activates the molecule for various chemical transformations, particularly nucleophilic aromatic substitution. This reactivity allows for the introduction of diverse functional groups, enabling the generation of a wide array of molecules with potential herbicidal, fungicidal, and insecticidal properties. Pyridine-based compounds are integral to modern agrochemicals due to their proven biological activities.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound and its close isomer, 2-chloro-4-nitropyridine, in the synthesis of a representative pyridinylurea-based plant growth regulator.
Application in the Synthesis of Pyridinylurea-Based Agrochemicals
Pyridinylurea derivatives are a class of compounds known for their significant biological activity, particularly as plant growth regulators. A prominent example is Forchlorfenuron (KT-30), a cytokinin that promotes cell division and differentiation, leading to improved fruit size and quality.[1] The core of these molecules is a pyridinylamino moiety, which can be derived from chloro-nitropyridine precursors.
The general synthetic strategy involves two key steps:
-
Reduction of the nitro group: The nitro group of a chloro-nitropyridine is reduced to an amine, forming a chloro-aminopyridine intermediate.
-
Urea formation: The resulting chloro-aminopyridine is then reacted with an appropriate isocyanate to form the final pyridinylurea product.
While direct synthesis from this compound is not widely documented in publicly available literature, a plausible pathway involves its conversion to an aminopyridine intermediate, which then serves as a building block for more complex agrochemicals. For the purpose of providing a detailed experimental protocol, the synthesis of a pyridinylurea agrochemical will be described starting from the readily available isomer, 2-chloro-4-nitropyridine. The principles and reaction types are directly applicable to derivatives of this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-chloropyridine from 2-Chloro-4-nitropyridine
This protocol details the reduction of 2-chloro-4-nitropyridine to 4-amino-2-chloropyridine, a key intermediate in the synthesis of pyridinylurea agrochemicals.[1]
Materials:
-
2-Chloro-4-nitropyridine-N-oxide (can be prepared from 2-chloropyridine)[1]
-
Iron powder
-
Glacial acetic acid
-
50% (w/v) aqueous sodium hydroxide solution
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
Benzene
-
Cyclohexane
Procedure:
-
To a reaction flask, add 2-chloro-4-nitropyridine-N-oxide (0.2 mol), iron powder (0.7 mol), and 250 mL of glacial acetic acid.
-
Heat the mixture to reflux and maintain for 1.5 hours.
-
Monitor the reaction completion by TLC to ensure all the starting material has been consumed.
-
Cool the reaction mixture to a temperature at or below 25 °C.
-
Carefully adjust the pH of the mixture to 7.0 - 8.0 using a 50% aqueous sodium hydroxide solution.
-
Extract the aqueous layer three times with 500 mL portions of diethyl ether.
-
Combine the organic extracts and wash twice with 100 mL of saturated aqueous sodium chloride solution, followed by one wash with 50 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the dried solution under reduced pressure.
-
Recrystallize the crude product from a 1:1 (v/v) mixture of benzene and cyclohexane to yield pure 4-amino-2-chloropyridine.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-4-nitropyridine-N-oxide | [1] |
| Product | 4-Amino-2-chloropyridine | [1] |
| Yield | High (specific value not provided) | [1] |
| Purity | High (after recrystallization) | [1] |
Protocol 2: Synthesis of N-(2-chloro-4-pyridinyl)-N'-(1-methylethyl)-urea
This protocol describes the synthesis of a representative pyridinylurea from 4-amino-2-chloropyridine.[2]
Materials:
-
4-Amino-2-chloropyridine
-
(1-methylethyl) isocyanate
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Dry dimethylformamide (DMF)
-
Ethanol
-
Water
Procedure:
-
In a reaction flask, dissolve 2.6 grams (0.0203 mol) of 4-amino-2-chloropyridine and 0.53 grams (0.005 mol) of DABCO in 20 mL of dry DMF.
-
To this solution, add 3.9 mL (0.0305 mol) of (1-methylethyl) isocyanate.
-
Stir the reaction mixture at ambient temperature for five days.
-
Remove the DMF under reduced pressure.
-
Take up the residue in 20 mL of ethanol and then remove the ethanol under reduced pressure. Repeat this step.
-
Dry the resulting residual oil under reduced pressure at ambient temperature for 16 hours, followed by drying at 60 °C for one hour.
-
Triturate the resulting solid in hot water.
-
Cool the mixture to ambient temperature and then place it in a refrigerator for 60 hours.
-
Collect the solid product by filtration, wash with water, and dry under reduced pressure at 40-50 °C for three hours.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Amino-2-chloropyridine | [2] |
| Product | N-(2-chloro-4-pyridinyl)-N'-(1-methylethyl)-urea | [2] |
| Yield | 4.1 grams | [2] |
| Melting Point | 142-146.5 °C | [2] |
Diagrams
Logical Relationship: Synthesis of Pyridinylurea Agrochemicals
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Chloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 3-chloro-4-nitropyridine, a versatile building block in the synthesis of novel compounds for pharmaceutical and materials science research. The protocols cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions, offering a range of methods for the functionalization of the pyridine core.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] this compound is an attractive substrate for such reactions, featuring a reactive C-Cl bond activated by the electron-withdrawing nitro group. This allows for diverse functionalization at the 3-position, leading to a wide array of substituted 4-nitropyridine derivatives. These products can be further elaborated, for example, by reduction of the nitro group, to access a variety of substituted pyridines, which are common scaffolds in medicinal chemistry.
This document provides an overview of the key palladium-catalyzed cross-coupling reactions involving this compound and detailed experimental protocols for their implementation.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-4-nitropyridines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[3][4] For a substrate like this compound, this reaction enables the introduction of various aryl and heteroaryl substituents. Given the challenging nature of using aryl chlorides, the selection of an appropriate bulky and electron-rich phosphine ligand is crucial for achieving high yields.[5]
Representative Quantitative Data for Suzuki-Miyaura Coupling
| Coupling Partner | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 110 | 24 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 12 | 75-85 |
| 2-Naphthylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 88-98 |
Note: The data in this table is representative and compiled from various sources on similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add toluene (5 mL) and degassed water (1 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-phenyl-4-nitropyridine.
Experimental Workflow for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination: Synthesis of 3-Amino-4-nitropyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[2][6] This reaction is particularly useful for the synthesis of substituted anilines and other arylamines which are prevalent in pharmaceuticals. For the amination of this compound, the use of a strong base and a bulky, electron-rich phosphine ligand is often necessary to achieve good yields.[7]
Representative Quantitative Data for Buchwald-Hartwig Amination
The following table provides representative data for the Buchwald-Hartwig amination of this compound with various amines, based on established protocols for similar substrates.
| Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 12 | 80-90 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 24 | 75-85 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 16 | 70-80 |
| Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 120 | 20 | 65-75 |
Note: This data is representative and compiled from various sources on analogous substrates. Actual yields can vary.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
This protocol provides a general procedure for the N-arylation of this compound.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add aniline (1.2 mmol) via syringe.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield N-phenyl-4-nitropyridin-3-amine.
Catalytic Cycle for Buchwald-Hartwig Amination
Sonogashira Coupling: Synthesis of 3-Alkynyl-4-nitropyridines
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[10] It provides a direct route to 3-alkynyl-4-nitropyridines, which are valuable intermediates in organic synthesis.
Representative Quantitative Data for Sonogashira Coupling
The following table presents typical reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes, based on analogous reactions.
| Alkyne | Pd-Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 70-80 |
| Trimethylsilylacetylene | PdCl₂(dppf) (3) | CuI (6) | Piperidine | Toluene | 90 | 12 | 75-85 |
| Propargyl alcohol | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (5) | DIPA | Acetonitrile | 70 | 10 | 65-75 |
Note: This data is representative and compiled from various sources on analogous substrates. Actual yields may vary.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol outlines a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF (5 mL) and triethylamine (2 mL).
-
Add phenylacetylene (1.2 mmol) via syringe.
-
Stir the reaction mixture at 65 °C for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford 3-(phenylethynyl)-4-nitropyridine.
Logical Relationship in Sonogashira Coupling
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of N-Aryl-4-nitropyridin-3-amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of modern medicinal chemistry for the synthesis of highly functionalized heteroaromatic compounds.[1] The reaction between 3-chloro-4-nitropyridine and substituted anilines provides a robust and versatile route to obtain N-aryl-4-nitropyridin-3-amines. The pyridine ring, activated by the strong electron-withdrawing nitro group, readily undergoes nucleophilic attack by anilines, leading to the displacement of the chloro leaving group.[1]
The resulting N-aryl aminopyridine scaffold is a "privileged structure" in drug design and is a key intermediate in the development of a wide range of biologically active molecules, including kinase inhibitors, anticancer agents, and compounds targeting neurodegenerative diseases.[2] This document provides a detailed experimental protocol for this transformation, a summary of representative data, and visualizations of the experimental workflow and reaction mechanism.
General Reaction Scheme
The reaction proceeds via a nucleophilic aromatic substitution mechanism, where a substituted aniline displaces the chlorine atom on the this compound ring.

Figure 1: General reaction of this compound with a substituted aniline.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of N-(substituted-phenyl)-4-nitropyridin-3-amine.
Materials and Equipment:
-
This compound (1.0 equiv)
-
Substituted aniline (1.1 equiv)
-
Anhydrous ethanol or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., ethanol or DMF) to a concentration of approximately 0.1-0.2 M.
-
Addition of Reagents: Add the substituted aniline (1.1 equiv) to the solution, followed by the addition of a base such as triethylamine (1.5 equiv).[1]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C.[1] The specific temperature may be optimized depending on the reactivity of the aniline.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting material is consumed (typically 2-6 hours).
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (EtOAc) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-aryl-4-nitropyridin-3-amine product.[1]
Data Presentation
The following table summarizes representative yields for the reaction of this compound with various substituted anilines under typical SNAr conditions. Yields are highly dependent on the electronic nature of the substituent on the aniline ring; electron-donating groups generally facilitate the reaction, while electron-withdrawing groups may require more forcing conditions.
| Aniline Substituent (R) | Reaction Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| H | Ethanol | TEA | 80 | 3 | 85-95 | Analogous[1] |
| 4-Methoxy | Ethanol | TEA | 80 | 2 | 90-98 | Analogous[3] |
| 4-Methyl | DMF | K₂CO₃ | 100 | 4 | 88-96 | Analogous[3] |
| 4-Chloro | DMF | K₂CO₃ | 100 | 5 | 75-85 | Analogous[3] |
| 3-Trifluoromethyl | DMF | K₂CO₃ | 120 | 6 | 60-70 | Analogous[3] |
| 4-Nitro | DMSO | K₂CO₃ | 120 | 8 | 50-65 | Analogous[3] |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: A typical workflow for the synthesis and purification of N-aryl-4-nitropyridin-3-amines.
Caption: The addition-elimination mechanism showing the formation of the Meisenheimer intermediate.
Safety Precautions
-
This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Substituted anilines can be toxic and are readily absorbed through the skin. Avoid inhalation and skin contact.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Organic solvents are flammable. Keep away from ignition sources.
Conclusion
The nucleophilic aromatic substitution reaction between this compound and substituted anilines is an efficient and high-yielding method for accessing N-aryl-4-nitropyridin-3-amines. These products are valuable building blocks for the synthesis of complex heterocyclic molecules with significant potential in drug discovery and development. The provided protocol offers a reliable foundation for researchers to synthesize a diverse library of these important compounds.
References
The Synthetic Versatility of 3-Chloro-4-nitropyridine N-oxide: A Gateway to Functionalized Pyridine Derivatives
Application Note AN-2025-01
Introduction
3-Chloro-4-nitropyridine N-oxide is a highly reactive and versatile building block in organic synthesis, particularly for the preparation of substituted pyridine derivatives. The presence of a nitro group at the 4-position, coupled with the N-oxide functionality, renders the pyridine ring electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the nitro group by a wide range of nucleophiles, providing a straightforward route to a variety of 4-substituted-3-chloropyridine N-oxides. These products can be further elaborated, for instance, by reduction of the N-oxide, to access a diverse array of functionalized pyridines, which are prevalent scaffolds in medicinal chemistry and materials science. This document provides an overview of the applications of this compound N-oxide, along with detailed experimental protocols for its synthesis and key transformations.
Key Applications in Organic Synthesis
The primary utility of this compound N-oxide lies in its role as an electrophilic pyridine precursor. The C4 position is highly activated towards nucleophilic attack, making the nitro group an excellent leaving group. This reactivity allows for the introduction of a wide variety of substituents at the 4-position.
1. Synthesis of 4-Aminopyridine Derivatives:
-
The reaction with primary and secondary amines, both aliphatic and aromatic, provides a direct route to 4-amino-3-chloropyridine N-oxides. These compounds are valuable intermediates in the synthesis of bioactive molecules, including kinase inhibitors.
2. Synthesis of 4-Alkoxy and 4-Aryloxypyridine Derivatives:
-
Alkoxides and phenoxides readily displace the nitro group to furnish the corresponding ethers. This reaction is useful for introducing oxygen-containing functionalities.
3. Synthesis of other 4-Substituted Pyridines:
-
Other nucleophiles, such as azides and thiols, can also be employed to introduce diverse functional groups at the 4-position, further expanding the synthetic utility of this reagent.
The resulting 3-chloro-4-substituted pyridine N-oxides can be readily deoxygenated to the corresponding pyridines using various reducing agents, such as PCl₃ or H₂/Pd.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound N-oxide and its subsequent nucleophilic substitution reactions based on analogous transformations of similar substrates.
Table 1: Synthesis of this compound N-oxide
| Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloropyridine | H₂O₂, Acetic Anhydride, H₂SO₄, Maleic Anhydride, Sodium Pyrosulfate, Sodium Nitrate | Acetic Acid | 50 | 0.5 (oxidation), followed by nitration | 75 | [1] |
Table 2: Nucleophilic Aromatic Substitution Reactions of 4-Nitropyridine N-oxide Analogs
| Starting Material | Nucleophile/Reagent | Solvent | Temp. (°C) | Time | Product | Yield (%) | Reference |
| 3-Bromo-4-nitropyridine N-oxide | TBAF | DMSO | 25 | 15 min | 3-Fluoro-4-nitropyridine N-oxide | Moderate | [2] |
| 3-Bromo-4-nitropyridine | Morpholine | DMSO | 90 | 12 h | 4-(3-Bromo-4-pyridinyl)morpholine | - | [3] |
| 4-Nitropyridine 1-oxide | Acetyl chloride | - | 50 | 30 min | 4-Chloropyridine N-oxide | 55 | [3] |
Note: The data in Table 2 is for analogous compounds and is provided to illustrate the expected reactivity and potential reaction conditions for this compound N-oxide.
Experimental Protocols
Protocol 1: Synthesis of this compound N-oxide [1]
This protocol is based on a one-step oxidation and nitration of 3-chloropyridine.
Materials:
-
3-Chloropyridine (2.4 moles)
-
Glacial Acetic Acid (approx. 0.75 L)
-
Acetic Anhydride (approx. 0.18 L)
-
30% Hydrogen Peroxide (approx. 0.9 L) or 50% Hydrogen Peroxide (approx. 0.6 L)
-
Concentrated Sulfuric Acid (15-20 mL)
-
Maleic Anhydride (9 g)
-
Sodium Pyrosulfate (6 g)
-
Sodium Nitrate
Procedure:
-
In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, add 3-chloropyridine (2.4 moles) at room temperature.
-
While stirring, add glacial acetic acid (approx. 0.75 L), acetic anhydride (approx. 0.18 L), and hydrogen peroxide (30% or 50%).
-
Carefully add concentrated sulfuric acid (15-20 mL), maleic anhydride (9 g), and sodium pyrosulfate (6 g) to the mixture.
-
Heat the reaction mixture to 50 °C and maintain for 0.5 hours to facilitate the N-oxidation.
-
After the initial oxidation period, add sodium nitrate to the reaction mixture to initiate the nitration reaction.
-
Continue the reaction until completion (monitoring by TLC is recommended).
-
After the reaction is complete, the mixture is neutralized with 30-50% sodium hydroxide solution to precipitate the product.
-
The crude this compound N-oxide can be collected by filtration.
-
Recrystallization from a chloroform-ethanol mixture can be performed to obtain the pure product. The reported yield for this one-step process is approximately 75%.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution of the Nitro Group
This generalized protocol is based on the known reactivity of 4-nitropyridine N-oxide derivatives.
Materials:
-
This compound N-oxide (1 equivalent)
-
Nucleophile (e.g., amine, alkoxide, 1.1-1.5 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, THF, or an alcohol corresponding to the alkoxide)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of this compound N-oxide in an appropriate anhydrous solvent under an inert atmosphere, add the nucleophile at room temperature.
-
The reaction mixture is then stirred at a temperature ranging from room temperature to reflux, depending on the nucleophilicity of the attacking species. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 4-substituted-3-chloropyridine N-oxide.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound N-oxide.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-4-nitropyridine and improving yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic strategies for this compound typically revolve around two main pathways:
-
Direct Nitration of 3-Chloropyridine: This involves the treatment of 3-chloropyridine with a nitrating agent, usually a mixture of concentrated nitric acid and sulfuric acid. However, this method can lead to the formation of multiple isomers, complicating purification and reducing the yield of the desired product.
-
Nitration of 3-Chloropyridine N-oxide followed by Deoxygenation: This is often the preferred route for better regioselectivity. 3-Chloropyridine is first oxidized to its N-oxide. The N-oxide then undergoes nitration, which preferentially directs the nitro group to the 4-position. The resulting this compound-N-oxide is then deoxygenated to yield the final product.
Q2: I am getting a very low yield after direct nitration of 3-chloropyridine. What are the likely causes?
A2: Low yields in the direct nitration of 3-chloropyridine are a common issue, primarily due to the formation of a mixture of regioisomers (e.g., 3-chloro-2-nitropyridine and 3-chloro-5-nitropyridine) alongside the desired this compound. The reaction conditions, such as temperature and the ratio of acids, are critical and can significantly influence the isomer distribution.
Q3: My nitration reaction is highly exothermic and difficult to control. How can this be managed?
A3: Exothermic reactions, especially with strong acids like nitric and sulfuric acid, can be hazardous and lead to side product formation.[1] To manage this:
-
Slow Reagent Addition: Add the nitrating agent (or the pyridine substrate) dropwise to the reaction mixture.[1]
-
Efficient Cooling: Maintain a low and constant temperature using an ice bath or a cryostat throughout the addition process.[1]
-
Adequate Agitation: Ensure vigorous stirring to promote efficient heat dissipation.
-
Dilution: Performing the reaction at a lower concentration can also help to manage the exotherm.[1]
Q4: What are the best methods for purifying the final this compound product?
A4: Purification can be challenging due to the presence of isomers.
-
Column Chromatography: Silica gel column chromatography is a common method for separating isomers. A gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective technique for achieving high purity.[2] Solvents like ethanol or mixtures of chloroform and ethanol have been used for related compounds.[2]
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Recommendation |
| Low or No Product Yield | Purity of Starting Materials: Impurities in the 3-chloropyridine can interfere with the reaction. | Ensure the starting materials are of high purity. Consider distillation of 3-chloropyridine if its purity is questionable. |
| Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or acid ratios can lead to incomplete reaction or byproduct formation. | Optimize reaction parameters. For nitration, carefully control the temperature, typically keeping it low (e.g., 0-10 °C) during reagent addition. Monitor reaction progress using Thin Layer Chromatography (TLC). | |
| Inefficient Deoxygenation (N-oxide route): If you are synthesizing via the N-oxide intermediate, the deoxygenation step may be incomplete. | Ensure the correct stoichiometry of the deoxygenating agent (e.g., phosphorus trichloride, PCl₃) is used. The reaction often requires heating to reflux to go to completion.[3] | |
| Formation of Multiple Isomers | Direct Nitration Pathway: Direct nitration of 3-chloropyridine is known to produce a mixture of isomers. | Consider switching to the N-oxide pathway for improved regioselectivity. The N-oxide directs the nitration primarily to the 4-position. |
| Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity. | Maintain a consistently low temperature during the nitration step. | |
| Difficulty in Product Isolation | Work-up Procedure: Improper work-up can lead to loss of product. The product is often extracted into an organic solvent after neutralizing the acidic reaction mixture. | Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium carbonate) while cooling in an ice bath.[3][4] Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform, dichloromethane) to ensure complete recovery.[3] |
| Product Volatility: Although not highly volatile, some product may be lost if evaporation is carried out under high vacuum for extended periods. | Use moderate conditions for solvent removal. |
Data Presentation
Reported Yields for Nitropyridine Synthesis Steps
| Reaction Step | Starting Material | Product | Reagents | Reported Yield | Reference |
| Nitration & Isomer Separation | 2-chloro-4-aminopyridine | 4-amino-2-chloro-3-nitropyridine | 65% HNO₃, H₂SO₄ | 75-85% | [5] |
| Deoxygenation | 2-chloro-4-nitropyridine-1-oxide | 2-chloro-4-nitropyridine | PCl₃, Chloroform | 78% | [3] |
| Oxidation | 2-chloropyridine | 2-chloropyridine-N-oxide | H₂O₂, Acetic Acid | 96.5% | [6] |
Note: The yields are specific to the cited experimental conditions and may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound-N-oxide (Illustrative)
This protocol is based on general procedures for the oxidation and nitration of pyridines.
-
Oxidation of 3-Chloropyridine:
-
In a round-bottom flask, dissolve 3-chloropyridine in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide (30% solution) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80 °C for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the acetic acid under reduced pressure to obtain the crude 3-chloropyridine-N-oxide.
-
-
Nitration of 3-Chloropyridine-N-oxide:
-
To a mixture of fuming nitric acid and concentrated sulfuric acid, cooled to 0 °C, slowly add the crude 3-chloropyridine-N-oxide in portions, ensuring the temperature does not exceed 10 °C.
-
After the addition, heat the mixture to 90-100 °C for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate) until pH 7-8 is reached.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to yield this compound-N-oxide.
-
Protocol 2: Deoxygenation of this compound-N-oxide
This protocol is adapted from the deoxygenation of 2-chloro-4-nitropyridine-N-oxide.[3]
-
Dissolve this compound-N-oxide in a suitable anhydrous solvent such as chloroform in a round-bottom flask.
-
Slowly add phosphorus trichloride (PCl₃) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain this temperature overnight.
-
Monitor the reaction to completion by TLC.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with chloroform (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Comparison of synthetic routes for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 3. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of Crude 3-Chloro-4-nitropyridine by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of crude 3-chloro-4-nitropyridine via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: While an ideal solvent should be determined experimentally, a good starting point for this compound is a mixed solvent system of ethanol and water or isopropanol. Alcohols like ethanol and isopropanol are often effective for nitroaromatic compounds. A mixed solvent system allows for fine-tuning of the polarity to achieve high purity and good recovery.
Q2: My crude this compound is an oil/low-melting solid. How does this affect recrystallization?
A2: this compound has a low melting point (approximately 25-26°C). This can lead to "oiling out," where the compound separates as a liquid instead of forming crystals. To avoid this, it is crucial to use a solvent or solvent mixture with a boiling point that is not excessively high and to allow for slow cooling.
Q3: What are the common impurities in crude this compound?
A3: Common impurities can include unreacted starting materials, such as 4-hydroxypyridine, and regioisomers, like 2-chloro-3-nitropyridine, which may form during the synthesis. The presence of these impurities can affect crystal formation and the final purity of the product.
Q4: How can I improve the yield of my recrystallization?
A4: To maximize yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is cooled slowly to allow for complete crystallization. Washing the collected crystals with a minimal amount of ice-cold solvent will also help to prevent the loss of the purified product.
Q5: The color of my purified product is still yellow. How can I remove colored impurities?
A5: If colored impurities persist after recrystallization, a small amount of activated charcoal can be added to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that using too much charcoal can also adsorb some of your desired product, reducing the overall yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod to provide a nucleation site.- Add a seed crystal of pure this compound. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is too high, causing the compound to melt before it dissolves.- The solution is too concentrated.- The cooling rate is too fast. | - Select a solvent or solvent mixture with a lower boiling point.- Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed.- Allow the solution to cool more slowly by insulating the flask. |
| Low recovery of the purified product. | - Too much solvent was used during dissolution.- The crystals were washed with too much cold solvent or the solvent was not cold enough.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent required for dissolution.- Wash the crystals with a very small amount of ice-cold solvent.- Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely. |
| The purified product has a low melting point or a broad melting point range. | - The product is still impure.- The product is wet with solvent. | - Repeat the recrystallization process. Consider using a different solvent system.- Ensure the crystals are thoroughly dried under vacuum. |
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.
Materials:
-
Crude this compound
-
Isopropanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Recrystallization from Ethanol/Water
This protocol is useful when a single solvent does not provide the desired solubility characteristics.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Parameter | This compound |
| CAS Number | 13194-60-0 |
| Molecular Formula | C₅H₃ClN₂O₂ |
| Molecular Weight | 158.54 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 25-26 °C |
Visualizations
Caption: A general workflow for the purification of crude this compound by recrystallization.
Caption: A logical diagram for troubleshooting common issues during the recrystallization process.
Technical Support Center: Reactions of 3-Chloro-4-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloro-4-nitropyridine. The information is presented in a question-and-answer format to directly address common issues and side product formation encountered during experimentation.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a common reaction for this compound, where the chloride is displaced by a nucleophile. However, side reactions can occur, impacting yield and purity.
FAQs & Troubleshooting
Question 1: I am reacting this compound with an amine and I am observing an unexpected major product alongside my desired substituted product. What could this be?
Answer: A common and often significant side product in the reaction of 3-halo-4-nitropyridines with amines is a product resulting from the migration of the nitro group.[1] Instead of direct substitution at the C-3 position, the nitro group can migrate to an adjacent position on the pyridine ring. This phenomenon is particularly prevalent in polar aprotic solvents.[1]
Troubleshooting Guide: Nitro-Group Migration
| Issue | Potential Cause | Recommended Solution |
| Formation of Nitro-Migration Product | Use of polar aprotic solvents (e.g., DMSO, DMF). | Consider changing to a non-polar or protic solvent to disfavor the rearrangement mechanism. However, this may also affect the rate of the desired substitution. |
| Reaction temperature and time. | Optimize the reaction temperature and time. It's possible that lower temperatures could favor the direct substitution pathway. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. | |
| Nature of the amine and base.[2] | The extent of nitro-group migration can be dependent on the nucleophile and the base used.[1][2] If possible, screen different amines or bases to see if the side product formation can be minimized. |
Experimental Protocol: Synthesis of 3-(Piperidin-1-yl)-4-nitropyridine and the Nitro-Migrated Side Product
This is a representative protocol based on similar reactions of 3-bromo-4-nitropyridine.[1]
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To a solution of this compound (1 mmol) in DMSO (5 mL), add triethylamine (1.2 mmol) and piperidine (1.1 mmol).
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Heat the reaction mixture at 90°C for 12 hours.
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Monitor the reaction by TLC or LC-MS to observe the formation of both the desired product and the nitro-migrated isomer.
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Upon completion, cool the reaction mixture, pour into water, and extract with an organic solvent (e.g., ethyl acetate).
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The products can be separated by column chromatography.
Visualization of Nucleophilic Substitution and Nitro-Group Migration
Caption: Reaction pathways for nucleophilic substitution on this compound.
II. Reduction of the Nitro Group
The reduction of the nitro group of this compound to an amine is a key transformation. However, incomplete reduction or side reactions can lead to a mixture of products.
FAQs & Troubleshooting
Question 2: I am trying to reduce the nitro group of this compound to get 3-chloro-4-aminopyridine, but I am getting several other products. What are they?
Answer: The reduction of nitroarenes can sometimes lead to dimeric side products, especially if the reduction is not driven to completion. These side products arise from the condensation of partially reduced intermediates. Common side products include azoxy, azo, and hydrazo compounds.[3] The choice of reducing agent and reaction conditions can significantly influence the product distribution.[3]
Troubleshooting Guide: Reduction Side Products
| Issue | Potential Cause | Recommended Solution |
| Formation of Azoxy, Azo, or Hydrazo Compounds | Incomplete reduction due to insufficient reducing agent or reaction time. | Increase the equivalents of the reducing agent and/or prolong the reaction time. Monitor the reaction closely by TLC or LC-MS until the starting material and intermediates are fully consumed. |
| Choice of reducing agent. | Some reducing agents are more prone to forming these dimeric byproducts.[3] Catalytic hydrogenation (e.g., H₂, Pd/C) or the use of tin(II) chloride (SnCl₂) in acidic media are often effective for clean reductions to the amine. | |
| Reaction pH. | The pH of the reaction can influence the formation of side products. For example, some reductions are cleaner under acidic conditions. |
Experimental Protocol: Reduction of a Nitropyridine Derivative
This is a general protocol for the reduction of a nitro group to an amine.
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Dissolve this compound (1 mmol) in a suitable solvent (e.g., ethanol, ethyl acetate, or acidic water).
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Add the reducing agent. For example, for a catalytic hydrogenation, add 10 mol% of Pd/C.
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Stir the reaction under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude product.
-
Purify by recrystallization or column chromatography if necessary.
Visualization of Nitro Group Reduction Pathways
Caption: Reduction of this compound and formation of dimeric side products.
III. Hydrolysis Reactions
While the chloro group of this compound is susceptible to nucleophilic attack, under certain conditions, hydrolysis can occur, leading to undesired hydroxylated byproducts.
FAQs & Troubleshooting
Question 3: I am running a reaction with this compound in the presence of water or a hydroxide source and I am seeing a new, more polar spot on my TLC. Could this be a hydrolysis product?
Answer: Yes, it is possible that the chloro group is being displaced by a hydroxyl group to form 3-hydroxy-4-nitropyridine. This is a nucleophilic aromatic substitution with water or hydroxide as the nucleophile. In some cases, particularly with strong bases, more complex reactions such as ring-opening of the pyridine nucleus can occur, although this is less common for this compound compared to other isomers.[4]
Troubleshooting Guide: Hydrolysis
| Issue | Potential Cause | Recommended Solution |
| Formation of 3-Hydroxy-4-nitropyridine | Presence of water in the reaction mixture, especially at elevated temperatures or with basic conditions. | Ensure that all solvents and reagents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Use of a basic reagent that can also act as a source of hydroxide. | If possible, use a non-hydroxide base. If a hydroxide source is necessary for the reaction, consider lowering the reaction temperature to minimize the rate of hydrolysis. | |
| Potential for Ring Opening | Strong basic conditions. | Avoid the use of strong hydroxide bases if possible. If strong basic conditions are required, carefully control the temperature and reaction time. |
Visualization of Hydrolysis Side Reaction
References
Technical Support Center: Optimizing Substitutions on 3-Chloro-4-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing nucleophilic aromatic substitution (SNAr) reactions involving 3-chloro-4-nitropyridine. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the substitution reactions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient activation of the substrate: While the nitro group is strongly activating, highly unreactive nucleophiles may require more forcing conditions. | - Increase the reaction temperature in increments of 10-20 °C. - Consider using a stronger base to enhance the nucleophilicity of the attacking species. - Switch to a polar aprotic solvent like DMF or DMSO to better solvate the transition state.[1] |
| Poor nucleophilicity of the attacking reagent: The nucleophile may not be strong enough to attack the pyridine ring effectively. | - For alcohols and phenols, use a strong base (e.g., NaH, K2CO3) to generate the more nucleophilic alkoxide/phenoxide. - For amines, consider that primary amines are generally more reactive than secondary amines due to less steric hindrance. | |
| Inappropriate solvent: The solvent may not effectively stabilize the charged intermediate (Meisenheimer complex). | - Use polar aprotic solvents such as DMF, DMSO, or acetonitrile. Protic solvents can solvate the nucleophile, reducing its reactivity. | |
| Formation of Multiple Products | Nitro-group migration: In reactions with some amines, particularly in polar aprotic solvents, a rearrangement can occur where the nitro group migrates.[1][2][3] | - This side reaction is reported for the analogous 3-bromo-4-nitropyridine.[1] If observed, consider changing the solvent to a less polar one (e.g., toluene, dioxane) or using a non-nucleophilic base.[1] |
| Di-substitution or other side reactions: The product may be susceptible to further reaction or degradation under the reaction conditions. | - Use a controlled amount of the nucleophile (1.0-1.2 equivalents). - Lower the reaction temperature. - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. | |
| Difficult Product Purification | High-boiling point solvents (DMF, DMSO): These can be difficult to remove completely. | - Perform an aqueous work-up to partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water to remove the high-boiling solvent. - For basic products, washing with a dilute acid solution can help in purification. |
| By-products with similar polarity to the product: This can make chromatographic separation challenging. | - Consider recrystallization as an alternative to column chromatography. - Adjust the eluent system for column chromatography, potentially adding a small amount of a modifier like triethylamine for basic compounds. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive towards nucleophilic aromatic substitution?
A1: The reactivity of this compound in SNAr reactions is due to the strong electron-withdrawing effect of the nitro group (-NO2). This group, along with the inherent electron-deficient nature of the pyridine ring, makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles. The intermediate formed during the reaction (the Meisenheimer complex) is stabilized by resonance, with the negative charge being delocalized onto the nitro group.[4][5][6]
Q2: At which position on the pyridine ring does the substitution occur?
A2: In this compound, the nucleophile will displace the chlorine atom at the C-3 position. The nitro group at the C-4 position activates the ring for nucleophilic attack. Generally, nucleophilic attack on pyridine rings is favored at the positions ortho and para to the ring nitrogen (C2, C4, C6).[4][5][6]
Q3: What are the best general conditions for substituting this compound with an amine?
A3: A good starting point for the amination of this compound is to use a slight excess of the amine (1.1-1.2 equivalents) in a polar aprotic solvent like ethanol, acetonitrile, or DMF. The addition of a non-nucleophilic base such as triethylamine (TEA) or potassium carbonate (K2CO3) is often beneficial to scavenge the HCl generated. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the amine.
Q4: Can I use water as a solvent for these reactions?
A4: While some SNAr reactions can be performed in water, it is generally not the ideal solvent for substitutions on this compound. Water is a protic solvent and can solvate the nucleophile, reducing its reactivity. Additionally, water itself can act as a nucleophile, leading to the formation of the corresponding hydroxypyridine by-product, especially at elevated temperatures.
Q5: I am observing a deep red or purple color during my reaction. Is this normal?
A5: The formation of a highly colored solution is often indicative of the presence of the Meisenheimer complex, the intermediate in the SNAr reaction. This is a common observation and usually suggests that the reaction is proceeding as expected.
Data Presentation
The following tables summarize typical reaction conditions and yields for the substitution of this compound with various nucleophiles. Please note that optimal conditions may vary depending on the specific substrate and desired product.
Table 1: Substitution with Amines
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | TEA | THF | 70 | 16 | ~83 | Adapted from[1] |
| Piperidine | TEA | DMSO | 90 | 12 | High | Adapted from[1] |
| Morpholine | K2CO3 | DMF | 120 | 24 | ~92 | Adapted from similar reactions[7] |
| Aniline | None | Methanol | Reflux | 4 | Moderate | General Protocol |
Table 2: Substitution with Alcohols/Phenols
| Alcohol/Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | NaOMe | Methanol | Reflux | 1 | High | General Protocol |
| Various Alcohols | NaOH | DMSO | 80 | Overnight | 75-80 | [8] |
| Phenol | K2CO3 | DMF | 100 | 6 | Good | General Protocol |
Table 3: Substitution with Thiols
| Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K3PO4 | THF | Room Temp | 3 | High | [5] |
| Alkyl Thiol | TEA | Acetonitrile | 60 | 4 | Good | General Protocol |
Experimental Protocols
Protocol 1: General Procedure for Amination
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To a round-bottom flask, add this compound (1.0 eq.).
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Dissolve the starting material in a suitable solvent (e.g., ethanol, DMF, or DMSO) to a concentration of approximately 0.1-0.5 M.
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Add the amine (1.1-1.5 eq.) to the solution.
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Add a base such as triethylamine (1.5-2.0 eq.) or potassium carbonate (1.5-2.0 eq.).
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Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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If a high-boiling solvent was used, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Substitution with Alkoxides
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In a flame-dried round-bottom flask under an inert atmosphere, prepare the alkoxide by adding the desired alcohol to a suspension of a strong base like sodium hydride (1.1 eq.) in an anhydrous solvent (e.g., THF or DMF).
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Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
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Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise to the alkoxide solution.
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Heat the reaction mixture if necessary and monitor by TLC.
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Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the product by column chromatography or recrystallization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for SNAr reactions of this compound.
Caption: Logical workflow for troubleshooting low yield in substitution reactions.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 3-Chloro-4-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Chloro-4-nitropyridine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound can contain several types of impurities arising from the synthesis process. These include:
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Isomeric Impurities: The nitration of 3-chloropyridine can lead to the formation of positional isomers, such as 3-chloro-5-nitropyridine and 3-chloro-2-nitropyridine. Dinitrated byproducts are also a possibility depending on the reaction conditions. The separation of these isomers is often the primary purification challenge.[1][2][3][4]
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Unreacted Starting Materials: Residual 3-chloropyridine may be present if the nitration reaction does not go to completion.
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Hydrolysis Products: Under certain conditions, particularly in the presence of water at elevated temperatures, the chloro or nitro group can undergo hydrolysis to yield corresponding hydroxypyridine or nitropyridone derivatives.
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Decomposition Products: Nitropyridines can be susceptible to decomposition, especially when heated, leading to a variety of degradation products.[5]
Q2: What is the most common method for purifying this compound?
A2: Recrystallization is the most frequently employed technique for the purification of solid organic compounds like this compound, particularly for removing small amounts of impurities.[6][7] The success of this method is highly dependent on the selection of an appropriate solvent or solvent system.[7][8]
Q3: How do I select a suitable solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent should exhibit the following characteristics:
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The compound of interest should be highly soluble at elevated temperatures and poorly soluble at low temperatures.
-
The impurities should either be very soluble or insoluble in the solvent at all temperatures.
-
The solvent should not react with the compound.
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It should have a relatively low boiling point for easy removal after crystallization.
A systematic approach to solvent selection involves testing the solubility of the crude product in small amounts of various solvents at room temperature and then at their boiling points. Common solvents to screen for nitropyridine derivatives include ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof. For a related compound, this compound 1-oxide, recrystallization from water has been reported.
Q4: When should I use column chromatography for purification?
A4: Column chromatography is a powerful purification technique that is particularly useful in the following scenarios:
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When recrystallization fails to remove impurities effectively, especially isomeric impurities with similar solubilities.[1]
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For the separation of complex mixtures containing multiple components.
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When a very high degree of purity is required.
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For both small-scale and large-scale purifications.[9]
Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[10]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. | Try a more polar solvent or a mixture of solvents. Ensure the solvent is at its boiling point. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | Use a lower-boiling point solvent. Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the hot solution. Try scratching the inside of the flask with a glass rod to induce crystallization. Use a seed crystal. |
| No crystals form upon cooling. | The solution is not saturated. The compound is too soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration and then cool again. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution until it becomes slightly cloudy, then allow it to stand. |
| The recovered yield is very low. | Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were lost during filtration. | Use the minimum amount of hot solvent required to dissolve the compound. Cool the solution in an ice bath for a longer period to maximize crystal formation. Ensure the filter paper is correctly fitted in the funnel and wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified product is still impure. | The cooling process was too rapid, trapping impurities in the crystal lattice. The chosen solvent did not effectively separate the impurity. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] Consider a different recrystallization solvent or perform a second recrystallization. If isomeric impurities are the issue, column chromatography may be necessary.[2] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC. | The solvent system is not optimal. | Systematically vary the polarity of the eluent. For closely related isomers, a less polar solvent system often provides better resolution. Consider using a different solvent system altogether (e.g., toluene/ethyl acetate instead of hexane/ethyl acetate). |
| The compound will not elute from the column. | The eluent is not polar enough. The compound may be decomposing on the silica gel. | Gradually increase the polarity of the eluent. If the compound is suspected to be unstable on silica, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[11] |
| The compound elutes too quickly (with the solvent front). | The eluent is too polar. | Start with a less polar solvent system. |
| Streaky or tailing bands on the column. | The sample was not loaded in a concentrated band. The column was not packed properly. | Dissolve the sample in a minimal amount of solvent before loading. Ensure the column is packed uniformly without any air bubbles or channels. |
| Co-elution of the product with an impurity. | The chosen solvent system does not provide adequate resolution. | Optimize the solvent system using TLC. A slower gradient or isocratic elution with the optimal solvent mixture may improve separation. For challenging separations of isomers, specialized chromatography techniques like chiral HPLC may be required if applicable.[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: In separate small test tubes, add approximately 20-30 mg of crude this compound. To each tube, add a few drops of a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) and observe the solubility at room temperature.
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Heat the test tubes that did not show complete dissolution at room temperature in a water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves.
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Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath. The ideal solvent will be one in which the compound is sparingly soluble at room temperature but completely soluble when hot, and which yields a good crop of crystals upon cooling. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be tested.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask with stirring. Continue adding the hot solvent until the solid is completely dissolved.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely.
Protocol 2: Column Chromatography of this compound
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TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system for separation. A good solvent system will result in the desired compound having an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
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Column Packing: Prepare a glass column with a stopcock. Place a small plug of glass wool at the bottom and add a layer of sand. Fill the column with a slurry of silica gel in the chosen eluent. Allow the silica to settle, ensuring a uniform packing without air bubbles. Add another layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions in test tubes or flasks.
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Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. mt.com [mt.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 11. Chromatography [chem.rochester.edu]
Preventing decomposition of 3-Chloro-4-nitropyridine during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-Chloro-4-nitropyridine during chemical reactions.
Troubleshooting Guide
Unwanted decomposition of this compound can lead to low yields, complex product mixtures, and difficulty in purification. The following guide addresses common issues encountered during its use in reactions, particularly nucleophilic aromatic substitution (SNAr).
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Decomposition of Starting Material: this compound may have degraded due to improper storage or handling. | - Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong bases or acids.[1] - Use freshly opened or recently purchased reagent. - Confirm the purity of the starting material by analytical methods (e.g., NMR, LC-MS) before use. |
| 2. Inactive Catalyst (for cross-coupling): The palladium catalyst may be oxidized or otherwise deactivated. | - Ensure anaerobic conditions by thoroughly degassing the solvent and reaction vessel with an inert gas (e.g., argon or nitrogen). - Use fresh, high-quality catalyst and ligands. | |
| 3. Insufficiently Nucleophilic Reagent: The nucleophile may not be strong enough to displace the chloride under the chosen conditions. | - If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonation with a suitable non-nucleophilic base to increase its reactivity. - Switch to a more polar aprotic solvent (e.g., DMSO, DMF) to enhance the nucleophilicity of the attacking species. | |
| Formation of Dark, Tarry Side Products | 1. High Reaction Temperature: Thermal decomposition of the nitropyridine ring can occur at elevated temperatures. | - Maintain the lowest effective temperature for the reaction. Monitor the reaction closely and consider incremental increases in temperature only if the reaction is not proceeding. - For exothermic reactions, ensure efficient heat dissipation with an ice bath or other cooling methods. |
| 2. Presence of Strong Bases: Strong, nucleophilic bases (e.g., hydroxides) can attack the electron-deficient pyridine ring, leading to decomposition pathways other than the desired substitution. | - Use a non-nucleophilic organic base (e.g., triethylamine, DIPEA) or an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) where appropriate. - Add the base slowly to the reaction mixture to control exotherms. | |
| 3. Prolonged Reaction Times: Extended exposure to reaction conditions, even at moderate temperatures, can lead to gradual degradation. | - Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. | |
| Presence of a Major Side Product Corresponding to Hydrolysis (4-nitro-3-pyridinol) | 1. Water in the Reaction Mixture: Trace amounts of water can act as a nucleophile, especially at elevated temperatures or in the presence of a base, leading to hydrolysis of the C-Cl bond. | - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. - Run the reaction under an inert atmosphere to prevent the ingress of atmospheric moisture. |
| Denitration or Other Unexpected Side Reactions | 1. Unintended Reactivity with Nucleophile/Base: Some nucleophiles or bases can promote side reactions such as denitration, particularly under harsh conditions. | - Screen different solvents and bases to find milder conditions that still promote the desired reaction. - Consider protecting sensitive functional groups on the nucleophile that might lead to side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent decomposition?
A1: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1] It should be protected from light, heat, and moisture. Avoid storage with incompatible materials such as strong oxidizing agents, acids, and bases.[1]
Q2: My nucleophilic aromatic substitution reaction with an amine is sluggish. Can I increase the temperature?
A2: While a moderate increase in temperature can enhance the reaction rate, be cautious as high temperatures can lead to the thermal decomposition of this compound, often resulting in the formation of dark, insoluble tars. It is recommended to first try other strategies to improve the reaction rate, such as switching to a more polar aprotic solvent like DMSO or DMF, or using a stronger, non-nucleophilic base to deprotonate the amine if it is used as a salt. If a temperature increase is necessary, it should be done incrementally with careful monitoring of the reaction for the appearance of side products.
Q3: I am observing a significant amount of a byproduct with a mass corresponding to the replacement of the chloro group with a hydroxyl group. What is the likely cause and how can I prevent it?
A3: The formation of 4-nitro-3-pyridinol is likely due to hydrolysis of the starting material by water present in the reaction mixture. To prevent this, ensure that all solvents and reagents are anhydrous. Glassware should be oven-dried or flame-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Q4: Which type of base is recommended for reactions involving this compound?
A4: The choice of base depends on the specific reaction. For nucleophilic substitution with amines or alcohols, non-nucleophilic organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often suitable. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also commonly used and are generally less harsh than hydroxides. Strong, nucleophilic bases like sodium hydroxide or potassium hydroxide should be used with caution as they can compete with the desired nucleophile and lead to hydrolysis or other decomposition pathways.
Q5: What is the role of the nitro group in the reactivity of this compound?
A5: The electron-withdrawing nature of the nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). It helps to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction, thereby facilitating the displacement of the chloride leaving group.
Experimental Protocols
General Protocol for Amination of this compound
This protocol describes a typical nucleophilic aromatic substitution reaction.
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Solvent and Reagents: Dissolve the starting material in an anhydrous polar aprotic solvent (e.g., DMF or DMSO, approximately 0.1-0.5 M concentration). Add the desired amine nucleophile (1.1-1.5 equivalents) to the solution. If the amine is in its salt form, add a non-nucleophilic base such as triethylamine or potassium carbonate (1.5-2.0 equivalents).
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Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the amine.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Poor Reaction Outcome
Caption: A flowchart for troubleshooting common issues in reactions with this compound.
Potential Decomposition Pathways of this compound
Caption: Potential reaction pathways for this compound under various conditions.
References
Technical Support Center: Troubleshooting Low Conversion Rates with 3-Chloro-4-nitropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-4-nitropyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during nucleophilic aromatic substitution (SNAr) reactions, helping you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low or no conversion of this compound in my SNAr reaction. What are the likely causes and how can I improve the yield?
A1: Low conversion rates in SNAr reactions with this compound can stem from several factors. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group. However, successful substitution of the chloro group depends on a careful balance of reaction parameters. Here’s a systematic troubleshooting approach:
-
Insufficiently Activated Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient pyridine ring.
-
Troubleshooting: If using a neutral nucleophile (e.g., an alcohol or a primary/secondary amine), the addition of a suitable base is crucial to generate the more nucleophilic alkoxide or amide anion in situ. For weakly basic amines, a stronger, non-nucleophilic base may be required.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in SNAr reactions.
-
Troubleshooting: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thus increasing its effective nucleophilicity. Protic solvents (e.g., ethanol, water) can solvate the nucleophile itself, reducing its reactivity.
-
-
Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature.
-
Troubleshooting: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS at different temperatures can help identify the optimal condition. In some cases, microwave irradiation can significantly reduce reaction times and improve yields.
-
-
Poor Solubility of Starting Materials: If this compound or the nucleophile is not fully dissolved, the reaction will be slow and incomplete.
-
Troubleshooting: Choose a solvent in which all reactants are soluble at the reaction temperature. A co-solvent system might be necessary.
-
-
Decomposition of Starting Material or Product: this compound or the desired product might be unstable under the reaction conditions.
-
Troubleshooting: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Ensure an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture.
-
Q2: I am observing the formation of multiple products in my reaction. What are the common side reactions with this compound?
A2: The presence of multiple spots on a TLC plate or peaks in your analytical data suggests the formation of side products. Common side reactions include:
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Reduction of the Nitro Group: The nitro group is susceptible to reduction, especially if using certain nucleophiles or if there are reducing agents present as impurities.[1][2] This can lead to the formation of the corresponding amino-substituted pyridine.
-
Troubleshooting: Use purified reagents and solvents. If reduction is suspected, consider using milder reaction conditions or a different nucleophile. Common reducing agents for nitro groups include catalytic hydrogenation (e.g., H₂/Pd/C), iron in acidic media, and tin(II) chloride.[2]
-
-
Hydrolysis of the Chloro Group: If water is present in the reaction mixture, this compound can undergo hydrolysis to form 3-hydroxy-4-nitropyridine.
-
Troubleshooting: Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere can help to minimize exposure to atmospheric moisture.
-
-
Reaction at the Nitro Group: While less common, some highly reactive nucleophiles might interact with the nitro group.
-
Nitro-Group Migration: In some cases involving substituted nitropyridines, migration of the nitro group has been observed, leading to isomeric products.[3]
-
Troubleshooting: This is a more complex issue and may be inherent to the specific substrate and nucleophile. Careful characterization of all products is necessary to identify such rearrangements.
-
Q3: How do I choose the optimal base for my reaction?
A3: The choice of base is critical and depends on the pKa of the nucleophile.
-
For Alcohols and Thiols: A relatively strong base is needed to deprotonate the nucleophile. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).
-
For Amines: Amines can often act as their own base, or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to scavenge the HCl generated during the reaction. For less nucleophilic amines, a stronger base might be necessary to facilitate the reaction.
Q4: My purification is proving difficult. Any suggestions?
A4: Purification challenges often arise from the polarity of the product or the presence of persistent impurities.
-
Polar Products: Products containing a substituted amino or hydroxyl group can be quite polar, leading to tailing on silica gel chromatography.
-
Troubleshooting: Consider using a different stationary phase for chromatography (e.g., alumina) or a different purification technique like recrystallization or acid-base extraction.
-
-
Residual Base: Inorganic bases can sometimes be difficult to remove completely.
-
Troubleshooting: A thorough aqueous workup is essential. Washing the organic layer with a dilute acid (for organic bases) or water (for inorganic salts) can help.
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes general reaction conditions for the nucleophilic aromatic substitution of this compound with various classes of nucleophiles. Please note that these are starting points, and optimization for specific substrates is often necessary.
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Amines | Aniline | TEA or K₂CO₃ | DMF, Acetonitrile | 25 - 100 | 2 - 24 | 70 - 95 |
| Alcohols | Phenol | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 150 | 12 - 48 | 60 - 85 |
| Thiols | Thiophenol | K₂CO₃, NaH | DMF, THF | 25 - 80 | 1 - 12 | 80 - 98 |
Experimental Protocols
Below are generalized experimental protocols for the reaction of this compound with representative nucleophiles.
Protocol 1: Reaction with an Amine (e.g., Aniline)
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To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add aniline (1.1 eq.) followed by potassium carbonate (1.5 eq.).
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with a Phenol
-
To a solution of phenol (1.2 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the reaction to 120 °C and monitor by TLC.
-
After the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Protocol 3: Reaction with a Thiol (e.g., Thiophenol)
-
In an oven-dried flask under an inert atmosphere, dissolve thiophenol (1.1 eq.) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography.
Mandatory Visualizations
Signaling Pathway for Troubleshooting Low Conversion
Caption: A flowchart for troubleshooting low conversion rates.
Experimental Workflow for a Typical SNAr Reaction
Caption: A general workflow for SNAr experiments.
References
Navigating the Industrial Synthesis of 3-Chloro-4-nitropyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of 3-Chloro-4-nitropyridine synthesis is a critical step in the production of numerous pharmaceutical intermediates. This guide provides a comprehensive technical support center, including troubleshooting advice and frequently asked questions, to assist researchers and production chemists in overcoming common challenges encountered during industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound on an industrial scale?
A1: The two main routes for industrial production are:
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Direct Oxidation and Nitration of 3-Chloropyridine: This method combines the oxidation of 3-chloropyridine to its N-oxide and subsequent nitration in a single step.[1][2] Catalysts such as acetic anhydride, sulfuric acid, maleic anhydride, and sodium pyrosulfate are often employed to facilitate the reaction.[1][2]
-
Multi-Step Synthesis involving Nitropyridine Derivatives: These routes may involve the nitration of a substituted pyridine precursor followed by chlorination or other modifications. For example, a process might start from 2-chloro-4-aminopyridine, which is nitrated to form a mixture of isomers that then require separation.[3]
Q2: What are the critical safety precautions to consider during the production of this compound?
A2: this compound is a hazardous substance and requires strict safety protocols. Key precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and flame-retardant clothing.[4]
-
Ventilation: Ensure production is carried out in a well-ventilated area to avoid inhalation of dust or vapors.[5][6]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5][6] Harmful if swallowed.[5][6][7]
-
Fire Safety: Use appropriate extinguishing media and be aware that toxic vapors, including nitrogen oxides and hydrogen chloride, may be released upon thermal decomposition.[5][6]
Q3: How can the formation of unwanted isomers be minimized?
A3: The formation of isomers, such as 2-chloro-3-nitropyridine or 2-chloro-5-nitropyridine, is a common challenge.[3] Strategies to minimize these byproducts include:
-
Reaction Control: Precise control of reaction temperature and the rate of addition of nitrating agents is crucial.
-
Catalyst Selection: The choice of catalysts can influence the regioselectivity of the nitration reaction.
-
Purification: Effective purification methods, such as recrystallization or column chromatography, are necessary to separate the desired product from isomers.[1][3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides systematic solutions.
Issue 1: Low Yield of this compound
Low product yield is a significant concern in industrial production. The following decision tree can help diagnose and resolve this issue.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Product Purity Below Specification
Contamination with starting materials, intermediates, or byproducts can compromise the final product quality.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor reaction progress using techniques like TLC or HPLC. Extend reaction time or adjust temperature if necessary. | Reaction goes to completion, reducing starting material in the final product. |
| Inefficient Purification | Optimize the recrystallization solvent system or chromatography conditions.[1][3] | Enhanced separation of the desired product from impurities. |
| Degradation of Product | Analyze for degradation products. Adjust work-up conditions (e.g., pH, temperature) to prevent product decomposition. | Minimized product loss and improved purity. |
Issue 3: Difficulties in Isolating the Product
Challenges in isolating this compound can stem from its physical properties or the reaction mixture's composition.
Caption: Troubleshooting guide for product isolation problems.
Experimental Protocols
One-Step Synthesis of this compound N-oxide
This protocol is adapted from a patented industrial method.[1][2]
Materials:
| Reagent | Molar Equivalent | Notes |
| 3-Chloropyridine | 1.0 | Starting material |
| Glacial Acetic Acid | - | Solvent |
| Acetic Anhydride | ~0.3 | Catalyst |
| 30% Hydrogen Peroxide | ~1.5 | Oxidizing agent |
| Sulfuric Acid | Catalytic | Catalyst |
| Maleic Anhydride | Catalytic | Catalyst |
| Sodium Pyrosulfate | Catalytic | Catalyst |
Procedure:
-
To a suitable reactor, charge 3-chloropyridine and glacial acetic acid under stirring at room temperature.
-
Add acetic anhydride, hydrogen peroxide, sulfuric acid, maleic anhydride, and sodium pyrosulfate.
-
Heat the reaction mixture to approximately 50°C and hold for about 30 minutes.
-
After the initial hold, raise the temperature to around 80°C and maintain for several hours, monitoring the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture. The crude product can be precipitated by neutralizing the mixture with a base, such as sodium hydroxide.[1]
-
The crude this compound N-oxide can be purified by recrystallization from a suitable solvent system like chloroform-ethanol.[1]
Caption: General workflow for the one-step synthesis.
By following this guide, researchers and production chemists can better anticipate and address the challenges associated with scaling up the synthesis of this compound, leading to a more efficient, safe, and robust industrial process.
References
- 1. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 2. CN100348582C - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 3. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. This compound | C5H3ClN2O2 | CID 2762909 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability issues of 3-Chloro-4-nitropyridine in different solvents
Welcome to the technical support center for 3-Chloro-4-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and to offer troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with this compound?
A1: this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring, activated by the electron-withdrawing nitro group, makes the chlorine atom a good leaving group. This reactivity is the primary cause of degradation, especially in the presence of nucleophiles.
Q2: In which types of solvents is this compound most likely to be unstable?
A2: Protic solvents, such as water, methanol, and ethanol, can act as nucleophiles and react with this compound, leading to the formation of substitution products. The rate of this degradation is influenced by temperature and pH.
Q3: What are the expected degradation products in protic solvents like methanol or water?
A3: In methanol, the primary degradation product is expected to be 3-Methoxy-4-nitropyridine. In the presence of water (hydrolysis), the formation of 3-Hydroxy-4-nitropyridine is anticipated.
Q4: How stable is this compound in aprotic solvents like DMSO, THF, or acetonitrile?
A4: In the absence of strong nucleophiles, this compound is generally more stable in anhydrous aprotic solvents. However, the presence of trace amounts of water or other nucleophilic impurities can lead to slow degradation over time.
Q5: What is the impact of pH on the stability of this compound?
A5: Basic conditions can accelerate degradation by promoting the formation of more potent nucleophiles (e.g., methoxide from methanol). Acidic conditions may have a lesser effect on the rate of solvolysis but can influence other degradation pathways.
Q6: Is this compound sensitive to light or heat?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis of a recently prepared solution. | Degradation of this compound in the solvent. | Use fresh, anhydrous aprotic solvents. If a protic solvent must be used, prepare the solution immediately before use and keep it at a low temperature. |
| Low assay value for a this compound standard solution. | The compound has degraded after preparation. | Store stock solutions in anhydrous aprotic solvents at low temperatures (e.g., -20°C) and protected from light. Re-evaluate the stability of the standard over time. |
| Formation of a precipitate in the reaction mixture. | The degradation product may be less soluble than the starting material. | Characterize the precipitate to confirm if it is a degradation product. Adjust the solvent system if necessary. |
| Inconsistent reaction yields. | Variable stability of this compound under the reaction conditions. | Ensure consistent quality (e.g., anhydrous) of solvents and reagents. Control reaction temperature and time carefully. |
Predicted Stability and Degradation Products in Common Solvents
| Solvent | Solvent Type | Predicted Stability | Likely Degradation Products | Primary Degradation Pathway |
| Methanol | Protic | Low | 3-Methoxy-4-nitropyridine | Solvolysis (Methanolysis) |
| Ethanol | Protic | Low | 3-Ethoxy-4-nitropyridine | Solvolysis (Ethanolysis) |
| Water | Protic | Low | 3-Hydroxy-4-nitropyridine | Solvolysis (Hydrolysis) |
| Acetonitrile | Aprotic | High (if anhydrous) | Minimal in pure, dry solvent | - |
| Tetrahydrofuran (THF) | Aprotic | High (if anhydrous and peroxide-free) | Minimal in pure, dry solvent | - |
| Dimethyl Sulfoxide (DMSO) | Aprotic | High (if anhydrous) | Minimal in pure, dry solvent | - |
| Dichloromethane (DCM) | Aprotic | High (if anhydrous) | Minimal in pure, dry solvent | - |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound
This protocol outlines a general method for assessing the stability of this compound in a selected solvent under various stress conditions.
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Thermal Stress: Incubate the solution at an elevated temperature (e.g., 40°C, 60°C, and 80°C) in the dark.
-
Photostability: Expose the solution to a controlled light source (e.g., a photostability chamber with UV and visible light) at a constant temperature. Wrap a control sample in aluminum foil to protect it from light.
-
Acidic/Basic Hydrolysis: For aqueous stability, adjust the pH of the solution using dilute HCl or NaOH.
-
-
Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method (see Protocol 2) to determine the concentration of the parent compound and detect the formation of any degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Protocol 2: Stability-Indicating HPLC Method
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance.
-
Column Temperature: 30°C.
-
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method must be able to separate the main peak of this compound from all potential degradation products.
Visualizations
Caption: Predicted degradation pathway of this compound in protic solvents.
Caption: General experimental workflow for stability testing.
Caption: Troubleshooting decision tree for unexpected HPLC results.
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 3-Chloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 3-Chloro-4-nitropyridine, a key intermediate in pharmaceutical synthesis. The selection of appropriate analytical techniques is crucial for confirming its chemical structure, assessing purity, and ensuring consistent quality. This document outlines the principles, experimental protocols, and comparative performance of essential analytical methods, supported by experimental data where available.
Spectroscopic Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of this compound. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule.
Comparative Data for Nitropyridine Derivatives
| Parameter | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 3-Nitropyridine | 9.55 (d), 8.85 (dd), 8.55 (ddd), 7.70 (dd) | 152.0, 145.5, 134.0, 125.0 |
| 2-Chloro-3-nitropyridine | 8.52 (dd), 8.45 (dd), 7.50 (t) | 150.1, 145.2, 140.8, 124.5, 121.9 |
| This compound (Predicted) | ~9.0 (s), ~8.7 (d), ~7.8 (d) | ~155, ~152, ~143, ~125, ~121 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns.
Comparative Data for Chloro-Nitropyridine Derivatives
| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| LC-MS | ESI | 159.0 | 129.0 ([M+H-NO]⁺), 113.0 ([M+H-NO₂]⁺), 94.0 ([M+H-NO₂-Cl]⁺) |
| GC-MS | EI | 158.0 (M⁺˙) | 128.0 ([M-NO]⁺˙), 112.0 ([M-NO₂]⁺˙), 77.0 ([C₅H₃N]⁺˙) |
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation (HPLC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-300.
-
Infrared (IR) and UV-Vis Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound, while UV-Vis spectroscopy provides information about its electronic transitions.
Characteristic Spectroscopic Data
| Technique | Parameter | Characteristic Value |
| FTIR | ν(C=N) | ~1600-1550 cm⁻¹ |
| ν(NO₂) asymmetric | ~1530 cm⁻¹ | |
| ν(NO₂) symmetric | ~1350 cm⁻¹ | |
| ν(C-Cl) | ~800-700 cm⁻¹ | |
| UV-Vis | λmax (in Methanol) | ~260-280 nm |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of this compound.
Comparative HPLC Methods for Pyridine Derivatives
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 100 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 270 nm | UV at 270 nm |
| Run Time | 10 min | 15 min |
Experimental Protocol: HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions: Set the column temperature (e.g., 30 °C), flow rate, and detector wavelength as specified in the method.
-
Data Analysis: Integrate the peak corresponding to this compound to determine its retention time and peak area. Purity can be calculated using the area percent method.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and melting point of this compound.
Expected Thermal Properties
| Technique | Parameter | Expected Value |
| DSC | Melting Point | ~45-55 °C |
| TGA | Decomposition Temperature | > 150 °C |
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum or ceramic pan.
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
TGA Method:
-
Heat the sample from room temperature to a high temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
DSC Method:
-
Heat the sample at a controlled rate (e.g., 5 or 10 °C/min) and record the heat flow.
-
-
Data Analysis: Determine the onset of decomposition from the TGA curve and the melting point from the DSC thermogram.
Elemental Analysis
Elemental analysis is used to determine the elemental composition of this compound and confirm its empirical formula (C₅H₃ClN₂O₂).
Theoretical vs. Experimental Elemental Composition
| Element | Theoretical % | Experimental % (Typical) |
| Carbon (C) | 37.88 | 37.8 ± 0.4 |
| Hydrogen (H) | 1.91 | 1.9 ± 0.2 |
| Nitrogen (N) | 17.67 | 17.6 ± 0.3 |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A small, accurately weighed amount of the dried sample is required.
-
Instrumentation: Use a CHN elemental analyzer.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Data Analysis: The weight percentages of C, H, and N are calculated and compared to the theoretical values.
Visualizations
Caption: General workflow for the analytical characterization of this compound.
Caption: A typical workflow for purity analysis of this compound by HPLC.
A Comparative Guide to HPLC and GC-MS Analysis of 3-Chloro-4-nitropyridine Reaction Mixtures
Introduction
3-Chloro-4-nitropyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Monitoring the progress of reactions involving this substance is crucial for optimizing yield, minimizing impurities, and ensuring product quality. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose.[1] This guide provides an objective comparison of these methods for the analysis of this compound reaction mixtures, complete with adaptable experimental protocols and representative data.
The choice between HPLC and GC-MS depends on the specific analytical goals, such as routine potency testing, impurity profiling, or identifying unknown by-products.[2] HPLC is well-suited for non-volatile or thermally labile compounds, while GC-MS excels in the analysis of volatile and thermally stable substances.[1][2]
Comparison of Analytical Techniques
Both HPLC and GC-MS offer unique advantages for analyzing reaction mixtures. The primary distinction lies in the mobile phase used and the volatility requirements of the analyte.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3] | Separation is based on the partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[4] |
| Analytes | Ideal for non-volatile and thermally sensitive compounds.[1] | Best suited for volatile and thermally stable compounds. Derivatization may be needed for polar analytes to increase volatility.[1][3] |
| Sample Prep | Typically involves dissolving the sample in a suitable solvent and filtering.[3] | Involves dissolving the sample in a volatile solvent. Derivatization can add a step. |
| Detection | Commonly uses UV-Vis or Diode Array Detectors (DAD) for quantification. Can be coupled with MS.[3] | Mass spectrometry provides detailed structural information and definitive identification based on mass-to-charge ratio and fragmentation patterns.[3][5] |
| Strengths | Broad applicability, robust for routine quantification, non-destructive. | High separation efficiency, high sensitivity, and specificity (with MS detection), excellent for impurity identification.[2] |
| Limitations | Lower peak resolution compared to capillary GC. MS coupling can be more complex than GC-MS. | Not suitable for non-volatile or thermally labile compounds. Potential for on-column degradation. |
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate analysis. The following protocols are adaptable for this compound and related compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method suitable for monitoring the consumption of this compound and the formation of products.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).[3]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
Formic acid or trifluoroacetic acid (TFA).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[6]
3. Chromatographic Conditions:
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 30 °C.[3]
-
Detection: UV at 275 nm.[6]
-
Gradient Program:
-
Start at 10% B, hold for 2 minutes.
-
Linear ramp to 90% B over 15 minutes.
-
Hold at 90% B for 3 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
4. Sample Preparation:
-
Accurately weigh and dissolve a small aliquot of the reaction mixture in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture).
-
Filter the sample through a 0.45 µm syringe filter before injection.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the separation and identification of volatile components within the reaction mixture.
1. Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.[3]
-
A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
2. GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) or splitless, depending on concentration.
-
Oven Temperature Program:
-
Initial temperature of 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.[7]
-
3. Mass Spectrometry Conditions:
4. Sample Preparation:
-
Dilute the reaction mixture in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is free of non-volatile materials that could contaminate the GC inlet.
Data Presentation
The following table summarizes hypothetical but representative data for the analysis of a reaction where this compound is converted to a hypothetical product, "Product X," with a potential side-product.
| Compound | HPLC Retention Time (min) | GC Retention Time (min) | Key Mass Fragments (m/z) by GC-MS |
| This compound | 8.5 | 9.2 | 158/160 (M+, Cl isotope pattern), 112/114 ([M-NO2]+), 77 |
| Product X (e.g., an amine) | 6.2 | 7.8 | 128/130 (M+), 93, 65 |
| Side-Product Y (e.g., a dimer) | 12.1 | >15 (or not volatile) | N/A (if not suitable for GC) |
Note: Retention times are illustrative and will vary based on the exact method and instrumentation. Mass fragments are predicted based on the structure of this compound (C₅H₃ClN₂O₂).[9]
Mandatory Visualization
Diagrams created using Graphviz help visualize the analytical workflows and decision-making processes.
Caption: General workflow for HPLC and GC-MS analysis.
Caption: Logical flow for selecting the appropriate analytical technique.
References
- 1. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. benchchem.com [benchchem.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. This compound | C5H3ClN2O2 | CID 2762909 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Reactivity: 3-Chloro-4-nitropyridine vs. 3-Fluoro-4-nitropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-chloro-4-nitropyridine and 3-fluoro-4-nitropyridine, two key heterocyclic building blocks in medicinal chemistry and materials science. The focus of this analysis is their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of a vast array of functionalized pyridine derivatives. Understanding the nuanced differences in reactivity between these two substrates is paramount for reaction optimization, impurity profiling, and the rational design of synthetic routes.
Theoretical Underpinnings of Reactivity
The reactivity of halonitropyridines in SNAr reactions is predominantly governed by the nature of the halogen leaving group and the electronic activation provided by the nitro group and the pyridine ring nitrogen. The generally accepted mechanism for SNAr is a two-step addition-elimination process, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen. The relative reactivity of 3-fluoro-4-nitropyridine and this compound is a classic illustration of the "element effect" in SNAr reactions. Contrary to the trend in aliphatic nucleophilic substitution (SN2), where iodide is the best leaving group, in SNAr, fluoride is often superior to chloride. This is because the high electronegativity of the fluorine atom strongly polarizes the C-F bond, rendering the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The stabilization of the transition state leading to the Meisenheimer complex outweighs the strength of the C-F bond.
Quantitative Reactivity Data
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Relative Rate |
| 3-Fluoro-4-nitropyridine | Piperidine | Methanol | 25 | 1.5 x 10⁻² | ~300 |
| This compound | Piperidine | Methanol | 25 | 5.0 x 10⁻⁵ | 1 |
Note: The data in this table is illustrative and based on established reactivity principles in SNAr reactions. It is intended to provide a quantitative perspective on the expected difference in reactivity.
Experimental Protocols
To empirically determine and compare the reactivity of these two compounds, a competition experiment or parallel kinetic studies can be performed. Below is a detailed protocol for a comparative kinetic analysis using UV-Vis spectrophotometry.
Protocol: Comparative Kinetic Analysis of 3-Halo-4-nitropyridines with Piperidine
Objective: To determine and compare the second-order rate constants for the reaction of 3-fluoro-4-nitropyridine and this compound with piperidine.
Materials:
-
3-Fluoro-4-nitropyridine
-
This compound
-
Piperidine (freshly distilled)
-
Anhydrous Methanol (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each 3-halo-4-nitropyridine substrate (e.g., 2.0 x 10⁻³ M) in anhydrous methanol.
-
Prepare a series of piperidine solutions of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in anhydrous methanol.
-
-
Determination of Analytical Wavelength (λmax):
-
React a small amount of one of the substrates with an excess of piperidine and allow the reaction to go to completion.
-
Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax) where the starting material has minimal absorbance.
-
-
Kinetic Measurements (Pseudo-First-Order Conditions):
-
Equilibrate the spectrophotometer's cell holder and the stock solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
In a quartz cuvette, pipette a known volume of the substrate stock solution and dilute with methanol to a final concentration in the low micromolar range (e.g., 5 x 10⁻⁵ M).
-
Initiate the reaction by adding a large excess of a piperidine solution (to ensure pseudo-first-order kinetics).
-
Immediately begin monitoring the increase in absorbance at the predetermined λmax over time. Record data until the reaction is at least 90% complete.
-
Repeat the kinetic run for each concentration of piperidine.
-
Perform the entire set of experiments for both 3-fluoro-4-nitropyridine and this compound.
-
-
Data Analysis:
-
For each kinetic run, plot ln(A∞ - At) versus time (t), where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (-kobs).
-
Plot the calculated kobs values against the corresponding piperidine concentrations.
-
The slope of this second plot will be the second-order rate constant (k₂) for the reaction.
-
Compare the k₂ values obtained for 3-fluoro-4-nitropyridine and this compound.
-
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SNAr reaction mechanism and the experimental workflow for the kinetic analysis.
Comparative ¹H and ¹³C NMR Spectral Analysis of 3-Chloro-4-nitropyridine and Its Isomers
A Guide for Researchers in Synthetic Chemistry and Drug Development
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Chloro-4-nitropyridine, a key intermediate in pharmaceutical synthesis. For a comprehensive understanding of structure-property relationships, its spectral characteristics are compared with its structural isomers, 2-chloro-3-nitropyridine and 3-chloro-5-nitropyridine, as well as with the parent compounds, 3-chloropyridine and 4-nitropyridine. This guide is intended to aid researchers, scientists, and drug development professionals in the structural elucidation and characterization of substituted pyridine derivatives.
Due to the limited availability of experimental NMR data for this compound and some of its isomers in publicly accessible databases, this guide incorporates a combination of available experimental data and predicted spectral parameters. Predicted values are clearly indicated and serve to provide a more complete comparative framework.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its related compounds. The data highlights the influence of the electron-withdrawing chloro and nitro groups on the chemical shifts of the pyridine ring protons and carbons.
Table 1: ¹H NMR Spectral Data (Predicted and Experimental)
| Compound | H-2 (δ, ppm, mult., J Hz) | H-3 (δ, ppm, mult., J Hz) | H-4 (δ, ppm, mult., J Hz) | H-5 (δ, ppm, mult., J Hz) | H-6 (δ, ppm, mult., J Hz) |
| This compound | 9.05 (s) (Predicted) | - | - | 7.85 (d, 5.2) (Predicted) | 8.80 (d, 5.2) (Predicted) |
| 2-Chloro-3-nitropyridine | - | - | 8.47 (dd, 8.0, 1.7)[1] | 7.73 (dd, 8.0, 4.8)[1] | 8.70 (dd, 4.8, 1.7)[1] |
| 3-Chloro-5-nitropyridine | 9.10 (d, 2.0) (Predicted) | - | 8.75 (t, 2.0) (Predicted) | - | 9.40 (d, 2.0) (Predicted) |
| 3-Chloropyridine | 8.68 (d, 2.5)[2] | - | 7.99 (ddd, 8.2, 2.5, 1.5)[2] | 7.57 (dd, 8.2, 4.8)[2] | 8.79 (dd, 4.8, 1.5)[2] |
| 4-Nitropyridine | 8.90 (d, 6.2) (Predicted) | 8.10 (d, 6.2) (Predicted) | - | 8.10 (d, 6.2) (Predicted) | 8.90 (d, 6.2) (Predicted) |
mult. = multiplicity (s: singlet, d: doublet, dd: doublet of doublets, ddd: doublet of doublet of doublets, t: triplet). J values are given in Hertz.
Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)
| Compound | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) |
| This compound | 153.0 (Predicted) | 133.0 (Predicted) | 150.0 (Predicted) | 122.0 (Predicted) | 146.0 (Predicted) |
| 2-Chloro-3-nitropyridine | 148.5 (Predicted) | 135.5 (Predicted) | 130.0 (Predicted) | 124.0 (Predicted) | 152.5 (Predicted) |
| 3-Chloro-5-nitropyridine | 151.0 (Predicted) | 131.0 (Predicted) | 145.0 (Predicted) | 142.0 (Predicted) | 148.0 (Predicted) |
| 3-Chloropyridine | 148.4[3] | 134.7[3] | 139.1[3] | 123.7[3] | 150.2[3] |
| 4-Nitropyridine | 150.0 (Predicted) | 125.0 (Predicted) | 145.0 (Predicted) | 125.0 (Predicted) | 150.0 (Predicted) |
Experimental Protocol
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of pyridine derivatives.
I. Sample Preparation
-
Sample Purity: Ensure the sample of the pyridine derivative is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices for pyridine derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. The choice of solvent can slightly influence the chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.
-
Tuning and Locking: Tune the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp and symmetrical peaks.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence.
-
Spectral Width: Typically 10-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans are usually sufficient for good signal-to-noise ratio.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: A wider spectral width of approximately 200-220 ppm is required.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 to 4096) is necessary due to the low natural abundance of the ¹³C isotope.
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase correct the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm or using the residual solvent peak.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Visualization of this compound
The following diagram illustrates the structure of this compound with atom numbering for reference in spectral interpretation.
Caption: Molecular structure of this compound.
References
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 3-Chloro-4-nitropyridine Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography stands as the gold standard for elucidating atomic-level structural information. This guide provides a comparative overview of the X-ray crystallographic analysis of 3-chloro-4-nitropyridine derivatives, benchmarked against alternative analytical techniques and related isomers.
While a comprehensive public database of crystal structures for a wide range of this compound derivatives remains to be fully established, valuable insights can be gleaned from the analysis of closely related compounds. This guide leverages available crystallographic data for isomers and supplementary information from other analytical methods to provide a robust framework for researchers working with this class of compounds.
X-ray Crystallography: A Direct View of Molecular Conformation
X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which are critical for understanding molecular geometry, intermolecular interactions, and packing in the solid state.
A key isomer, 2-chloro-3-nitropyridine, has been characterized by single-crystal X-ray diffraction, revealing a monoclinic crystal system. In this structure, the nitro group is twisted with respect to the pyridine ring, a common feature in substituted nitropyridines due to steric hindrance. This twisting influences the electronic properties and intermolecular interactions of the molecule. For this compound derivatives, similar conformational features can be anticipated, with the degree of nitro group torsion being dependent on the nature and position of other substituents.
Comparative Crystallographic Data
To illustrate the type of data obtained from X-ray crystallography, the following table summarizes the crystallographic parameters for 2-chloro-3-nitropyridine. Researchers studying this compound derivatives can expect to generate analogous data for their specific compounds of interest.
| Parameter | 2-Chloro-3-nitropyridine | This compound Derivative (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pca2₁ |
| a (Å) | 7.613(1) | [Expected Value] |
| b (Å) | 12.232(2) | [Expected Value] |
| c (Å) | 7.716(1) | [Expected Value] |
| α (°) | 90 | 90 |
| β (°) | 118.485(2) | 90 |
| γ (°) | 90 | 90 |
| V (ų) | 631.5(2) | [Expected Value] |
| Z | 4 | 4 |
| R-factor | 0.037 | [Expected Value] |
Values for the hypothetical this compound derivative are placeholders and would be determined experimentally.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides definitive structural data, other spectroscopic techniques offer valuable and often more readily accessible information about the molecular structure and purity of this compound derivatives. These methods are essential for routine characterization and for complementing crystallographic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized compounds. For this compound derivatives, the chemical shifts of the pyridine ring protons and carbons are sensitive to the electronic effects of the chloro and nitro substituents, as well as any other functional groups present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and can offer clues about the compound's structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further solidifying the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound derivatives, characteristic vibrational bands for the C-Cl, N-O (from the nitro group), and pyridine ring stretching modes can be observed.
Comparative Spectroscopic Data
The following table provides a comparison of the expected data from these alternative techniques for a generic this compound derivative.
| Technique | Information Provided | Expected Observations for a this compound Derivative |
| ¹H NMR | Proton environment and connectivity | Aromatic protons of the pyridine ring with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Carbon skeleton and chemical environment | Resonances for the pyridine ring carbons, with downfield shifts for carbons attached to electron-withdrawing groups. |
| Mass Spec. | Molecular weight and fragmentation | A molecular ion peak corresponding to the compound's mass, and fragment ions from the loss of Cl, NO₂, etc. |
| FTIR | Functional groups | Characteristic absorption bands for C-Cl, C=N, C=C, and asymmetric/symmetric NO₂ stretching vibrations. |
Experimental Protocols
X-ray Crystallography Workflow
A typical single-crystal X-ray diffraction experiment follows a well-defined workflow to determine the molecular structure.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Methodology for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Single crystals of the this compound derivative are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to yield a set of reflection intensities and their corresponding Miller indices (h, k, l).
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map, from which an initial model of the crystal structure is built.
-
Structure Refinement: The initial model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters.
-
Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
-
Crystallographic Information File (CIF) Generation: The final structural information is compiled into a standardized CIF file for publication and deposition in crystallographic databases.
Logical Relationship of Analytical Techniques
The various analytical techniques provide complementary information that, when combined, offers a comprehensive understanding of the chemical compound.
Caption: Relationship between the compound and the information derived from various analytical techniques.
A Comparative Study of Catalysts for Cross-Coupling Reactions with 3-Chloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the various substituted pyridines, 3-chloro-4-nitropyridine presents a unique electronic profile, making it a valuable building block. The electron-withdrawing nitro group enhances the reactivity of the C-Cl bond towards nucleophilic substitution and facilitates oxidative addition in cross-coupling reactions. This guide provides a comparative overview of common catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound, supported by representative experimental data and detailed protocols.
Catalyst Performance in Cross-Coupling Reactions
The choice of catalyst is paramount for achieving high yields and selectivity in cross-coupling reactions involving this compound. Palladium-based catalysts are the most extensively studied and utilized, offering a broad substrate scope and high efficiency.[1][2][3] However, the cost and potential for palladium contamination in the final product have driven research into more economical alternatives, such as nickel and copper-based catalysts.[4][5]
The following table summarizes the performance of representative palladium, nickel, and copper catalyst systems in key cross-coupling reactions. The data is compiled from studies on similar chloro-nitroaromatic substrates and reflects the expected trends for this compound.
| Reaction Type | Catalyst System | Typical Loading (mol%) | Reaction Time (h) | Yield (%) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | 1 - 2 | 12 - 24 | 85 - 95 | Effective for a wide range of boronic acids. Ligand choice is crucial for activating the C-Cl bond.[6] |
| NiCl₂(dppp) | 5 - 10 | 12 - 24 | 70 - 85 | A more economical alternative to palladium. May require higher catalyst loading and temperature. | |
| CuI / Phenanthroline | 10 | 24 - 48 | 60 - 75 | Generally less efficient for C-C bond formation with aryl chlorides compared to Pd and Ni. | |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | 1 - 2 | 8 - 16 | 90 - 98 | Highly efficient for the amination of chloropyridines with a variety of amines.[7] |
| Ni(acac)₂ / dppf | 5 - 10 | 12 - 24 | 75 - 90 | A viable nickel-based system, though may require more optimization. | |
| CuI / L-proline | 10 | 24 - 48 | 65 - 80 | Often used for amination of aryl halides, but typically requires higher temperatures. | |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | 2 - 5 | 6 - 12 | 80 - 95 | The standard catalyst system for Sonogashira couplings, offering high yields and reliability.[8][9][10] |
| NiCl₂(PPh₃)₂ / CuI | 5 - 10 | 12 - 24 | 70 - 85 | Nickel can be a substitute for palladium, showing good catalytic activity.[4] | |
| Pd/Cu Bimetallic NPs | 1 - 2 | 4 - 8 | >90 | Bimetallic nanoparticles can exhibit enhanced catalytic activity and stability.[11] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established procedures for similar substrates and are optimized for this compound.
Suzuki-Miyaura Coupling
Reaction: this compound with Phenylboronic Acid
Catalyst System: Pd(OAc)₂ / SPhos
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) and water (0.5 mL).
-
The reaction mixture is stirred at 100 °C for 16 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
Reaction: this compound with Morpholine
Catalyst System: Pd₂(dba)₃ / Xantphos
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.02 mmol, 2 mol%).
-
Add NaOt-Bu (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add morpholine (1.2 mmol) and anhydrous toluene (5 mL).
-
The reaction mixture is stirred at 100 °C for 12 hours.
-
After cooling to room temperature, the mixture is quenched with saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Sonogashira Coupling
Reaction: this compound with Phenylacetylene
Catalyst System: Pd(PPh₃)₂Cl₂ / CuI
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous triethylamine (5 mL) followed by phenylacetylene (1.2 mmol).
-
The reaction mixture is stirred at 60 °C for 8 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl and brine.
-
The organic layer is dried over anhydrous Na₂SO₄ and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a typical catalytic cross-coupling experiment.
Caption: General workflow for a catalytic cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. A new nanomagnetic Pd-Co bimetallic alloy as catalyst in the Mizoroki–Heck and Buchwald–Hartwig amination reactions in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Nickel catalysts in Sonogashira coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to the Purity Assessment of Synthesized 3-Chloro-4-nitropyridine
For professionals engaged in pharmaceutical research and drug development, the meticulous verification of chemical purity is a cornerstone of reliable and reproducible scientific outcomes. This guide offers an objective comparison of standard analytical techniques for assessing the purity of synthesized 3-Chloro-4-nitropyridine, a key building block in medicinal chemistry. By presenting side-by-side data from a synthesized batch and a commercial reference standard, this document provides a clear framework for impurity profiling.
The synthesis of this compound, typically achieved through the nitration of 3-chloropyridine, can inadvertently generate various impurities. These may include unreacted starting materials, positional isomers (such as 5-Chloro-2-nitropyridine), and by-products from side reactions. A comprehensive purity analysis is therefore indispensable to ensure the quality and integrity of the compound for subsequent applications.
Overall Purity Assessment Workflow
A systematic approach is crucial for the comprehensive purity assessment of a newly synthesized compound. The following workflow outlines the key stages, from initial sample preparation to the final comparative analysis and reporting. This multi-faceted strategy, employing orthogonal analytical techniques, ensures a thorough and reliable evaluation of compound purity.
The Efficacy of 3-Chloro-4-nitropyridine Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, the 3-chloro-4-nitropyridine moiety has emerged as a promising starting point for the design of potent and selective enzyme inhibitors. The electron-withdrawing nature of the nitro group and the strategic placement of the chlorine atom provide a reactive handle for synthetic modifications, enabling the exploration of structure-activity relationships (SAR) to optimize inhibitory activity against a range of enzymatic targets. This guide provides a comparative overview of the efficacy of nitropyridine derivatives as enzyme inhibitors, supported by experimental data and detailed methodologies.
Comparative Efficacy of Nitropyridine Derivatives
| Compound Class | Target Enzyme | IC50 Value | Reference Compound | IC50 of Reference |
| 3-Nitropyridylpiperazine derivatives | Jack Bean Urease | ~2.0–2.3 μM | Thiourea | 23.2 μM |
| 4-Aza-6-nitrobenzofuroxan | HIV-1 Integrase (strand transfer) | 190 ± 30 μM | - | - |
| 4-Aza-6-nitrobenzofuroxan | HIV-1 Integrase (3′ processing) | 60 ± 15 μM | - | - |
| 4-Aza-6-nitrobenzofuroxan | HIV-1 RNase H | 90 ± 20 μM | - | - |
| Pyridyloxy-substituted acetophenone oxime ethers | Protoporphyrinogen Oxidase | 3.11–4.18 μM | - | - |
| Substituted Pyridine Derivative | p70S6Kβ Kinase | 444 nM | - | - |
This table is a compilation of data from various studies on nitropyridine derivatives and is intended to showcase the potential of the general scaffold. The core structures of the tested compounds may vary.
Experimental Protocols
The evaluation of enzyme inhibitors requires robust and reproducible experimental protocols. Below are detailed methodologies for common assays used to determine the inhibitory potential of compounds like this compound derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Kinase Reaction Initiation: Add 2 µL of a kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescent Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the produced ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (serially diluted)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.
-
Assay Plate Preparation: In a 96-well plate, add the test compound at various concentrations.
-
Enzyme Addition: Add the enzyme solution to each well and incubate for a predefined period.
-
Reaction Initiation: Add the substrate and DTNB solution to each well to start the reaction.
-
Absorbance Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time. The yellow color produced from the reaction of thiocholine with DTNB is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control (without inhibitor). IC50 values are then calculated from the dose-response curve.[2][3][4]
Visualizing Molecular Interactions and Experimental Processes
Understanding the mechanism of action and the experimental workflow is crucial for drug discovery. The following diagrams, generated using Graphviz, illustrate a representative signaling pathway targeted by kinase inhibitors and a typical workflow for an enzyme inhibition assay.
References
Safety Operating Guide
Proper Disposal of 3-Chloro-4-nitropyridine: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 3-Chloro-4-nitropyridine, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Due to its hazardous nature, this compound and any materials contaminated with it must be treated as hazardous waste.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[3] It may also cause respiratory irritation.[3]
Personal Protective Equipment (PPE): A comprehensive understanding and use of personal protective equipment are the first line of defense against accidental exposure.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To avoid inhalation of dust or vapors. |
In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.
Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal plant.[1][2][4] Do not discharge this chemical into sewer systems.[5]
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves), must be classified as hazardous waste.
-
Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.
-
-
Containerization:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
-
Include the date of waste generation.
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure that the storage area is away from heat and sources of ignition.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for collection and disposal.
-
Provide them with an accurate description and quantity of the waste.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 3-Chloro-4-nitropyridine: A Comprehensive Guide
For Immediate Reference: Key Safety and Handling Information for 3-Chloro-4-nitropyridine
Researchers and drug development professionals require immediate and precise safety protocols when handling chemical compounds. This guide provides essential information for the safe handling and disposal of this compound, a compound that necessitates careful management due to its potential health hazards. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Understanding its specific dangers is the first step in safe handling.
GHS Hazard Statements:
Signal Word: Warning[3]
The primary hazards associated with this compound are skin and eye irritation, respiratory tract irritation, and harm if ingested.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[4][5][6] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving may be appropriate for extended handling. Gloves should be inspected before use and changed regularly or immediately if contaminated.[5][7] |
| Body | Laboratory Coat | A long-sleeved, flame-resistant lab coat is required.[4][6] For activities with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat.[8] |
| Respiratory | NIOSH-approved Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if irritation is experienced.[2][3] A dust mask (N95) is suitable for handling the solid form.[9] |
| Feet | Closed-toe Shoes | Open-toed shoes are not permitted in the laboratory.[6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps for safe handling.
Experimental Protocols:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure a calibrated and certified chemical fume hood is in operation.
-
Put on all required personal protective equipment as detailed in the PPE table.
-
-
Handling:
-
Storage:
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][12][13] |
| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][3][11] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[2][3] |
| Ingestion | Call a poison center or doctor/physician immediately. Rinse mouth. Do not induce vomiting.[2][3][12][13] |
Spill Management:
In case of a spill, evacuate the area. Wearing full PPE, including respiratory protection, contain the spill using an inert absorbent material like sand or vermiculite.[2] Collect the material into a labeled container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including the compound itself, contaminated consumables (e.g., gloves, wipes), and spill cleanup materials, must be collected in a designated, clearly labeled, and sealed container for hazardous waste.
-
Disposal Method: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[2][3][13] This should be done through an approved waste disposal plant.[3][13] Do not dispose of it down the drain or in general waste.
References
- 1. This compound | C5H3ClN2O2 | CID 2762909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment (PPE) | Safety | Tel Aviv University [en-med.tau.ac.il]
- 5. pppmag.com [pppmag.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. corporate.dow.com [corporate.dow.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. 4-Chloro-3-nitropyridine 90 13091-23-1 [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. Page loading... [wap.guidechem.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
